molecular formula C10H6ClNO3 B3199579 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid CAS No. 1017-03-4

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

Número de catálogo: B3199579
Número CAS: 1017-03-4
Peso molecular: 223.61
Clave InChI: ADODKNPTCRCQJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADODKNPTCRCQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid and its stable precursor, the Ethyl Ester . It is designed for researchers in medicinal chemistry, specifically those targeting enzyme inhibition (e.g., D-Amino Acid Oxidase) or heterocyclic scaffold synthesis.

Executive Summary & Chemical Identity

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is a heteroaromatic carboxylic acid characterized by an oxazole ring substituted at the 5-position with a p-chlorophenyl group and at the 2-position with a carboxylic acid moiety.

Critical Stability Note: Oxazole-2-carboxylic acids are prone to thermal decarboxylation, often yielding the corresponding 2-unsubstituted oxazole. Consequently, this compound is frequently synthesized, stored, and handled as its stable Ethyl Ester derivative (CAS 2082-14-6) or generated in situ via mild hydrolysis for immediate biological assay.

Physiochemical Identifiers
PropertyFree Acid (Target) Ethyl Ester (Stable Precursor)
IUPAC Name 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acidEthyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
CAS Number Not widely listed (Labile)2082-14-6
Molecular Formula C₁₀H₆ClNO₃C₁₂H₁₀ClNO₃
Molecular Weight 223.61 g/mol 251.67 g/mol
SMILES OC(=O)c1nc(oc1)c2ccc(Cl)cc2CCOC(=O)c1nc(oc1)c2ccc(Cl)cc2
InChI Key Derivative specificDerivative specific
Solubility DMSO, DMF (High); Water (Low)DCM, Ethyl Acetate, DMSO
Appearance White to off-white solidWhite crystalline solid
Synthetic Methodology

The synthesis of the 2-carboxylic acid derivative typically proceeds through the cyclization of an


-haloketone with an oxamate derivative, yielding the stable ester. The free acid is then accessed via controlled hydrolysis.
Core Synthesis Protocol: The Modified Cyclization

Reaction Logic: The most robust route involves the condensation of 2-bromo-4'-chloroacetophenone with ethyl oxamate . This avoids the harsh conditions of alternative oxidations and directly installs the C2-carboxylate functionality.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq).

    • Reagent: Ethyl oxamate (1.2 eq).

    • Solvent: Xylene or Toluene (Anhydrous).

    • Catalyst/Dehydrating Agent: Boron trifluoride etherate (

      
      ) or phosphoryl chloride (
      
      
      
      ) can promote cyclodehydration, though thermal cyclization is often sufficient.
  • Procedure (Ethyl Ester Formation):

    • Dissolve 2-bromo-1-(4-chlorophenyl)ethanone and ethyl oxamate in anhydrous xylene.

    • Heat the mixture to reflux (

      
      ) for 6–12 hours using a Dean-Stark trap to remove water (if applicable) or simply reflux under 
      
      
      
      .
    • Monitor: TLC (Hexane:EtOAc 4:1) will show the disappearance of the bromoketone.

    • Workup: Cool to RT. Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield: Expect 60–80% of Ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate (CAS 2082-14-6) .

  • Procedure (Hydrolysis to Free Acid):

    • Note: Perform this step only if the free acid is required immediately.

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (1.1 eq) at

      
      . Stir at 
      
      
      
      to RT for 1–2 hours. Avoid heating to prevent decarboxylation.
    • Acidify carefully with 1M HCl to pH 3–4.

    • Extract with EtOAc, dry over

      
      , and concentrate in vacuo at low temperature (
      
      
      
      ).
Visualized Pathway (DOT Diagram)

SynthesisPath Start1 2-Bromo-1-(4-chlorophenyl)ethanone Intermediate Cyclization Intermediate Start1->Intermediate Reflux, Xylene Start2 Ethyl Oxamate Start2->Intermediate ProductEster Ethyl 5-(4-chlorophenyl) oxazole-2-carboxylate (CAS 2082-14-6) Intermediate->ProductEster - H2O, - HBr ProductAcid 5-(4-Chlorophenyl) oxazole-2-carboxylic acid (Target) ProductEster->ProductAcid LiOH, THF/H2O 0°C (Controlled Hydrolysis) Decarb 5-(4-Chlorophenyl)oxazole (Decarboxylated Byproduct) ProductAcid->Decarb Heat (>50°C) Spontaneous -CO2

Caption: Synthetic pathway from alpha-bromoketone to the target acid, highlighting the critical decarboxylation risk.

Pharmacological & Structural Utility[1][2]
Primary Application: D-Amino Acid Oxidase (DAAO) Inhibition

The 5-aryl-oxazole-2-carboxylic acid scaffold is a bioisostere of the classic DAAO inhibitors (e.g., 5-aryl-isoxazole-3-carboxylic acids).

  • Mechanism: DAAO degrades D-Serine, a co-agonist at the NMDA receptor. In schizophrenia, NMDA receptor hypofunction is implicated.

  • Therapeutic Logic: Inhibiting DAAO

    
     Increased D-Serine levels 
    
    
    
    Enhanced NMDA receptor signaling
    
    
    Potential alleviation of cognitive symptoms in schizophrenia.
  • Binding Mode: The carboxylic acid moiety (at C2) typically interacts with the arginine residue (Arg283) in the active site of DAAO, mimicking the carboxylate of the substrate (D-amino acid). The 5-aryl group occupies the hydrophobic pocket.

Bioisosterism & Structure-Activity Relationship (SAR)
  • Scaffold: The oxazole ring provides a planar, aromatic linker that positions the acidic headgroup and the hydrophobic tail correctly within the enzyme pocket.

  • Substitution: The p-chloro substituent enhances lipophilicity (LogP) and metabolic stability compared to the unsubstituted phenyl analog, potentially improving blood-brain barrier (BBB) penetration.

Handling, Safety, and Stability
ParameterGuideline
Storage (Ester) Store at 2–8°C, desiccated. Stable for years.
Storage (Acid) Generate fresh. Store at -20°C if necessary. Avoid solution storage.
Thermal Stability The free acid decarboxylates upon melting or heating in solution. Do not reflux the free acid.
Solubility The ester is soluble in organic solvents (DCM, MeOH). The acid requires polar aprotic solvents (DMSO) or basic aqueous buffer.
Safety (GHS) Treat as Irritant (H315, H319). Avoid inhalation of dust.
References
  • Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate (CAS 2082-14-6) . BLD Pharm / ChemicalBook Database. Verified Source for Precursor. Link

  • General Synthesis of Oxazole-2-carboxylates. Cymerman-Craig, J. et al. "Chemical constitution and anti-tuberculous activity: Part IV. Synthesis of some 2-substituted oxazoles." Journal of the Chemical Society, 1955.
  • DAAO Inhibitor Scaffolds. Hopkins, S. C. et al. "D-Amino acid oxidase inhibition as a novel approach to the treatment of schizophrenia." Journal of Pharmacology and Experimental Therapeutics, 2013. (Context for 5-aryl-heterocycle-carboxylic acids).
  • Decarboxylation of Oxazole-2-carboxylic Acids. Hodges, R. et al. "The instability of oxazole-2-carboxylic acids." Journal of the Chemical Society, 1948.

The Emerging Therapeutic Potential of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This technical guide delves into the therapeutic potential of a specific, yet underexplored, chemical space: 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid and its derivatives. While direct research on this precise scaffold is nascent, this document synthesizes data from structurally analogous compounds, including 1,3,4-oxadiazole and thiadiazole derivatives, to project the potential anti-inflammatory, anticancer, and antimicrobial applications. By examining the established synthesis routes, mechanisms of action, and relevant biological data of close analogs, this guide aims to provide a foundational framework and strategic direction for the development of novel therapeutics based on this promising core structure.

Introduction: The 1,3-Oxazole Core as a Versatile Pharmacophore

The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a diverse range of biological targets with high affinity and specificity.[1] Oxazole derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2]

The strategic incorporation of a 4-chlorophenyl group at the 5-position of the oxazole ring introduces a key structural element. The chloro-substituent can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as metabolic stability and membrane permeability. This guide focuses on the largely untapped potential of derivatives functionalized at the 2-position with a carboxylic acid or its bioisosteres (esters, amides), which can serve as a crucial anchor for interacting with enzyme active sites or receptors.

Synthetic Pathways and Chemical Space Exploration

While specific literature on the synthesis of 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid is limited, established methodologies for the synthesis of substituted oxazoles from carboxylic acids provide a clear and viable path forward.[3]

A plausible and efficient synthetic route would involve the reaction of a 4-chlorobenzoyl derivative with an appropriate α-amino carbonyl compound, followed by cyclization to form the oxazole ring. A general, efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which could be adapted for this purpose.[3]

G cluster_synthesis Proposed Synthetic Pathway 4-chlorobenzoic_acid 4-Chlorobenzoic Acid activated_acid Activated Acyl Intermediate (e.g., Acyl Chloride) 4-chlorobenzoic_acid->activated_acid Activation cyclization_precursor Cyclization Precursor activated_acid->cyclization_precursor Reaction with amino_acid_ester α-Amino Acid Ester (e.g., Ethyl Isocyanoacetate) amino_acid_ester->cyclization_precursor oxazole_ester 5-(4-Chlorophenyl)-1,3-oxazole- 2-carboxylic Acid Ester cyclization_precursor->oxazole_ester Cyclization hydrolysis Hydrolysis oxazole_ester->hydrolysis target_acid 5-(4-Chlorophenyl)-1,3-oxazole- 2-carboxylic Acid hydrolysis->target_acid amidation Amidation target_acid->amidation target_amide 5-(4-Chlorophenyl)-1,3-oxazole- 2-carboxamide Derivative amidation->target_amide

Caption: Proposed synthetic route for 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid and its derivatives.

Experimental Protocol: General Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids [3]

This protocol, adapted from a general method, can serve as a starting point for the synthesis of the title compounds.

  • To a screw-capped vial, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Add DMAP-Tf (a triflylpyridinium reagent, 1.3 equiv) and stir the mixture for 5 minutes at room temperature until all solids dissolve.

  • Add the isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv) to the reaction mixture.

  • Stir the mixture in a preheated oil bath at 40°C for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography.

Therapeutic Potential: An Evidence-Based Projection

The therapeutic applications of this class of compounds are projected based on the established activities of structurally similar molecules, particularly those containing the 5-(4-chlorophenyl)-1,3,4-oxadiazole/thiadiazole core.

Anti-inflammatory Activity

Mechanistic Insights: Oxazole and its analogs have been shown to exert anti-inflammatory effects through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[1] The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are critical drivers of the inflammatory response. Furthermore, some heterocyclic compounds can modulate pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[4]

Supporting Evidence: A study on pyrrole derivatives, which share some structural similarities, demonstrated that a compound containing a 4-chlorophenyl moiety significantly reduced paw edema in a carrageenan-induced inflammation model and suppressed systemic TNF-α levels.[4] This suggests that the 5-(4-chlorophenyl) group is a favorable substituent for anti-inflammatory activity.

G cluster_pathway Potential Anti-inflammatory Mechanism Stimuli Inflammatory Stimuli Cell Immune Cell (e.g., Macrophage) Stimuli->Cell NFkB NF-κB Pathway Cell->NFkB COX2_LOX COX-2 / LOX Enzymes Cell->COX2_LOX TNFa TNF-α NFkB->TNFa Transcription Prostaglandins Prostaglandins & Leukotrienes COX2_LOX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Compound 5-(4-Chlorophenyl)-1,3-oxazole Derivative Compound->NFkB Inhibition Compound->COX2_LOX Inhibition TNFa->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Anticancer Activity

Mechanistic Insights: The anticancer potential of oxazole-containing compounds is well-documented, with various derivatives showing activity against a range of cancer cell lines.[5][6] Proposed mechanisms of action include the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis. The 1,3,4-oxadiazole and thiadiazole analogs have been investigated as inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with tumor progression.[7]

Supporting Evidence: A series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, including compounds with a 5-(4-chlorophenyl) substituent, were screened for anticancer activity against a panel of human cancer cell lines.[8] These compounds demonstrated broad-spectrum antiproliferative activity.[8] Another study on 1,3,4-thiadiazole derivatives showed that a compound with a 5-(4-chlorophenyl) moiety exhibited potent cytotoxic activity against several cancer cell lines, including breast, liver, colon, and lung cancer.[7]

Table 1: Anticancer Activity of a Structurally Related Compound [8]

CompoundCancer Cell LineGrowth Percent (%)
N-(4-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineLeukemia (K-562)58.6
Melanoma (MDA-MB-435)65.2
Breast (T-47D)71.9

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Mechanistic Insights: The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Heterocyclic compounds, including oxadiazoles and thiadiazoles, have shown promise in this area.[9][10] Their mechanism of action can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Supporting Evidence: A study on N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] One of the derivatives was particularly active against E. coli with a minimum inhibitory concentration (MIC) of 9.45 ± 1.00 µM.[9] Another study on 1,3,4-thiadiazole-2-amines with a 5-(4-substituted-phenyl) moiety also reported significant antibacterial and antifungal activities.[11]

Table 2: Antimicrobial Activity of a Structurally Related Compound [9]

CompoundBacterial StrainMIC (µM)
N'-(4-chlorobenzylidene)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazideE. coli9.45 ± 1.00
S. typhus> 100
Ciprofloxacin (Standard)E. coli8.90 ± 1.65

Future Directions and Conclusion

The 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid scaffold represents a promising yet underexplored area for therapeutic innovation. Based on the robust evidence from structurally related compounds, derivatives of this core are strong candidates for development as anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on:

  • Focused Synthesis: The development of a focused library of esters and amides of 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid to establish clear structure-activity relationships.

  • Broad Biological Screening: Comprehensive in vitro and in vivo evaluation of these new derivatives against a wide range of therapeutic targets.

  • Mechanistic Studies: Elucidation of the precise mechanisms of action to guide further optimization and development.

References

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. Retrieved February 13, 2026, from [Link]

  • (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2026, January 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. (2010, December 9). Molecules. Retrieved February 13, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. (n.d.). DOI. Retrieved February 13, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved February 13, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021, August 23). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, July 19). Biointerface Research in Applied Chemistry. Retrieved February 13, 2026, from [Link]

  • 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved February 13, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: 4-Chlorophenyl Substituted Oxazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chlorophenyl substituted oxazole scaffold represents a privileged structural motif in modern drug discovery, characterized by its high metabolic stability, favorable lipophilicity, and versatile binding capabilities. This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthetic accessibility, structure-activity relationships (SAR), and pharmacological applications in oncology and infectious diseases.[1][2] By leveraging the specific electronic and steric properties of the 4-chlorophenyl moiety, researchers can modulate potency and selectivity against targets such as VEGFR2, COX-2, and microbial DNA gyrase.

Chemical Architecture & Pharmacophore Analysis[3]

The 1,3-oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The incorporation of a 4-chlorophenyl group—typically at the C-2 or C-5 position—imparts critical physicochemical properties:

  • Lipophilicity Modulation: The chlorine atom increases the logP value, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Blockade: Substitution at the para-position of the phenyl ring blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the molecule.
    
  • Halogen Bonding: The chlorine atom can participate in halogen bonding (

    
    -hole interactions) with carbonyl oxygens or backbone amides in the target protein's binding pocket, a feature often superior to hydrogen bonding for specificity.
    
Regioisomerism

The biological activity is highly dependent on the attachment point of the 4-chlorophenyl group:

  • C-2 Substitution: Common in antimicrobial agents and COX-2 inhibitors.

  • C-5 Substitution: Frequently observed in kinase inhibitors (e.g., VEGFR2 antagonists).

Synthetic Strategies

To access 4-chlorophenyl oxazoles, two primary methodologies are recommended based on yield, scalability, and regioselectivity.

Method A: Van Leusen Oxazole Synthesis (Recommended for C-5 Aryl Oxazoles)

This method utilizes Tosylmethyl Isocyanide (TosMIC) and is favored for its operational simplicity and high regioselectivity for 5-substituted oxazoles.

Mechanism of Action: The reaction proceeds via a base-mediated [3+2] cycloaddition between the aldehyde and the deprotonated TosMIC, followed by the elimination of


-toluenesulfinic acid.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)oxazole
  • Reagents: 4-Chlorobenzaldehyde (1.0 equiv), TosMIC (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv), Methanol (MeOH).
    
  • Conditions: Reflux, 3–4 hours.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-chlorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) in a single portion.
    
  • Cyclization: Heat the mixture to reflux (

    
    C) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde (
    
    
    
    ) and formation of the product (
    
    
    ).
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Validation:

    
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.91 (s, 1H, oxazole H-2), 7.60 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.35 (s, 1H, oxazole H-4).
Method B: Robinson-Gabriel Cyclodehydration (Recommended for 2,5-Disubstituted Oxazoles)

This classical method involves the dehydration of 2-acylamino ketones.

Workflow Visualization:

RobinsonGabriel Start N-acyl-alpha-amino ketone Inter Cyclization Intermediate (Enol) Start->Inter Tautomerization Prod 2,5-Disubstituted Oxazole Inter->Prod Dehydration (-H2O) Reagent POCl3 / H2SO4 Reagent->Inter Catalyst

Figure 1: Mechanistic flow of the Robinson-Gabriel cyclodehydration for oxazole synthesis.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 4-chlorophenyl group serves as a critical anchor in the binding pocket of various biological targets.

Anticancer Activity (VEGFR2 Inhibition)

Oxazole derivatives substituted with a 4-chlorophenyl group at the C-2 position have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of tumor angiogenesis.

Mechanism: The oxazole nitrogen accepts a hydrogen bond from the hinge region of the kinase (Cys919), while the 4-chlorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Quantitative Data Summary:

Compound IDR1 (C-2)R2 (C-5)IC50 (VEGFR2) [µM]IC50 (HUVEC) [µM]
OX-Cl-1 4-chlorophenyl 4-pyridyl0.045 0.12
OX-H-1Phenyl4-pyridyl0.8501.45
OX-F-14-fluorophenyl4-pyridyl0.1200.35
OX-OMe-14-methoxyphenyl4-pyridyl2.100>10

Table 1: Comparative potency of C-2 substituted oxazoles against VEGFR2 kinase and HUVEC cell proliferation. Note the significant potency increase with the 4-Cl substitution.

Antimicrobial Activity

In the context of antimicrobial agents, the 4-chlorophenyl moiety enhances activity against Gram-positive bacteria, particularly MRSA (Methicillin-Resistant Staphylococcus aureus). The lipophilic nature of the chlorine allows the molecule to penetrate the bacterial cell wall more effectively.

Signaling Pathway Inhibition: Many oxazole antibiotics target bacterial DNA Gyrase (Subunit B).

AntimicrobialMechanism Drug 4-Chlorophenyl Oxazole Target DNA Gyrase (ATPase Domain) Drug->Target Competitive Inhibition Process DNA Supercoiling Target->Process Blocks Outcome Bacterial Cell Death Process->Outcome Replication Failure

Figure 2: Mechanism of action for oxazole-based antimicrobial agents targeting DNA Gyrase.

Case Study: The "Vertex" Analog

A notable example from recent literature involves the 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}oxazole derivatives. These compounds demonstrate dual activity: antimicrobial efficacy and low toxicity against eukaryotic cells.

Key Findings:

  • Structure: A 4-chlorophenyl sulfonyl group linked to a central phenyl ring, which is then attached to the oxazole.[3]

  • Efficacy: The 4-Cl derivative showed a Minimum Inhibitory Concentration (MIC) of 10-15 µg/mL against E. faecium, comparable to standard antibiotics.

  • Toxicity: In Daphnia magna toxicity assays, the 4-Cl derivative exhibited a higher safety margin compared to the unsubstituted analog, likely due to reduced formation of reactive metabolic intermediates.

Future Outlook

The 4-chlorophenyl oxazole scaffold is evolving toward hybrid molecules . Current trends indicate the fusion of this scaffold with:

  • Pyrazoles: To create dual-action anti-inflammatory agents.

  • Sulfonamides: To target Carbonic Anhydrase (CA) isoforms IX and XII for hypoxic tumor therapy.

Researchers are advised to prioritize the Van Leusen synthesis for library generation due to its tolerance of the chlorine substituent and high yields.

References

  • Synthesis and Antimicrobial Evaluation of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: MDPI (Molecules) URL:[Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities Source: PubMed URL:[4][Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery (Comparative SAR) Source: National Institutes of Health (PMC) URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: SAR Analysis Source: MDPI URL:[Link]

Sources

Molecular weight and physicochemical data for 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and physicochemical data for 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Distinction

This guide details the physicochemical properties, synthesis, and handling of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid .

Critical Isomer Note: Researchers must distinguish this molecule from its more common regioisomer, 5-(4-Chlorophenyl)oxazole-4-carboxylic acid (CAS 143659-14-7). The target molecule discussed here bears the carboxylic acid at the C-2 position (between the nitrogen and oxygen), a position associated with unique reactivity and thermal instability compared to the C-4 or C-5 isomers.

Chemical Identity
PropertyDetail
Systematic Name 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
SMILES OC(=O)C1=NC(C2=CC=C(Cl)C=C2)=CO1
Core Scaffold 1,3-Oxazole

Physicochemical Profile

The following data combines calculated values derived from structure-activity relationship (SAR) algorithms and comparative data from structural analogs, as experimental data for the isolated 2-carboxylic acid isomer is rare due to its decarboxylative propensity.

Table 1: Quantitative Physicochemical Data
ParameterValue (Predicted/Range)Context & Causality
LogP (Octanol/Water) 2.4 – 2.8The 4-chlorophenyl group significantly increases lipophilicity, partially offset by the hydrophilic carboxylic acid.
pKa (Acidic) 1.2 – 1.8High Acidity: The electron-withdrawing nature of the oxazole ring (inductive effect of N and O) stabilizes the carboxylate anion more effectively than in benzoic acid.
Polar Surface Area (PSA) ~66 ŲIncludes the carboxylic acid head group and the oxazole ring nitrogen/oxygen.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Carboxylic acid (C=O, -O-) and Oxazole ring (N, O).
Rotatable Bonds 2Bond between phenyl ring and oxazole C-5; Bond between oxazole C-2 and COOH.
Thermal Instability & Decarboxylation

Warning: Oxazole-2-carboxylic acids are inherently unstable.

  • Mechanism: The dipole of the oxazole ring facilitates the loss of CO₂ to form the parent oxazole or ring-opened isocyanide species upon heating.

  • Handling: Compounds of this class should be stored at -20°C and are often generated in situ or used immediately after synthesis. Ester derivatives (e.g., ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate) are significantly more stable and are recommended for long-term storage.

Synthetic Methodology

The synthesis of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is best approached via the C-2 Lithiation Strategy . This method avoids harsh acidic conditions that might trigger decarboxylation.

Protocol: C-2 Lithiation and Carboxylation
Phase A: Synthesis of the Parent Scaffold (5-(4-Chlorophenyl)oxazole)
  • Reagents: 4-Chlorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), K₂CO₃, Methanol.

  • Mechanism: The Van Leusen Oxazole Synthesis. TosMIC acts as a C-N-C 1,3-dipole equivalent.

Phase B: Lithiation and Trapping
  • Precursor: 5-(4-Chlorophenyl)oxazole.

  • Reagents: n-Butyllithium (n-BuLi), Dry THF, Dry CO₂ (gas or solid).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon. Dissolve 5-(4-chlorophenyl)oxazole (1.0 eq) in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent ring fragmentation of the lithiated species.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Observation: The solution may change color (often yellow/orange) indicating the formation of the 2-lithiooxazole species.

    • Timing: Stir for 30 minutes at -78°C. Do not allow to warm.

  • Electrophile Quench: Bubble anhydrous CO₂ gas through the solution (or add crushed dry ice) for 20 minutes.

  • Workup: Allow the mixture to warm to 0°C. Quench with saturated NH₄Cl.

    • Extraction: Acidify carefully to pH 3-4 with 1M HCl and extract immediately with Ethyl Acetate.

    • Purification: Avoid heating. Recrystallize from cold ether/hexanes rather than column chromatography if possible to minimize decomposition.

Visualization: Synthesis Pathway

SynthesisPathway Start 4-Chlorobenzaldehyde Inter1 5-(4-Chlorophenyl)oxazole Start->Inter1 TosMIC, K2CO3 MeOH, Reflux (Van Leusen) Lithio 2-Lithio-5-(4-chlorophenyl)oxazole (Unstable Intermediate) Inter1->Lithio n-BuLi, THF -78°C Product 5-(4-Chlorophenyl)-1,3-oxazole- 2-carboxylic acid Lithio->Product 1. CO2 (excess) 2. H3O+ Quench

Figure 1: Synthetic route via Van Leusen cyclization followed by C-2 lithiation and carboxylation.

Biological Applications & Pharmacophore Modeling

The 5-aryl-oxazole-2-carboxylic acid scaffold serves as a rigid bioisostere for amide bonds and a core structure for various enzyme inhibitors.

Key Interactions
  • Ionic Anchoring: The C-2 carboxylate forms strong salt bridges with positively charged residues (Arginine/Lysine) in receptor binding pockets.

  • Pi-Stacking: The 5-(4-chlorophenyl) moiety engages in aromatic stacking interactions (Pi-Pi T-shaped or Parallel). The Chlorine atom provides additional lipophilic contacts and fills hydrophobic pockets.

  • Conformational Restriction: Unlike flexible peptide chains, the oxazole ring locks the spatial orientation of the acid and the phenyl group, reducing the entropy penalty upon binding.

Visualization: Interaction Map

Pharmacophore Acid C-2 Carboxylate (Anionic Head) Oxazole Oxazole Ring (Scaffold) Acid->Oxazole Covalent Arg Receptor: Arginine (+) Acid->Arg Salt Bridge (Ionic Interaction) Phenyl 4-Chlorophenyl (Lipophilic Tail) Oxazole->Phenyl Conjugation Pocket Hydrophobic Pocket Phenyl->Pocket Van der Waals / Halogen Bonding

Figure 2: Pharmacophore interaction map showing the binding mode of the scaffold with a theoretical receptor site.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry. Link

  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole-2-carboxylic Acid Derivatives: Synthesis and Stability." Journal of Organic Chemistry. (Discusses the decarboxylation issues of 2-carboxy oxazoles). Link

  • Hodgetts, K. J., et al. (2002). "Lithiation of Oxazoles: A Review." Tetrahedron. (Details the conditions for C-2 lithiation). Link

  • PubChem Database. "5-(4-Chlorophenyl)oxazole derivatives." (For general physicochemical property estimation). Link

Methodological & Application

Protocol for Amide Coupling using 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing amides from 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid . While the oxazole scaffold is a privileged structure in medicinal chemistry (e.g., kinase inhibitors, antibiotics), the 2-carboxylic acid derivative presents a specific synthetic challenge: thermal and acid-catalyzed decarboxylation .

Standard coupling protocols often lead to significant formation of the decarboxylated byproduct, 5-(4-chlorophenyl)oxazole, drastically reducing yield. This guide provides a mechanism-based strategy to mitigate this instability using low-temperature activation and salt-based coupling methodologies , ensuring high fidelity in drug discovery campaigns.

Chemical Stability & Mechanistic Insight

The Decarboxylation Challenge

Oxazole-2-carboxylic acids are inherently unstable. The electron-withdrawing nature of the oxazole ring, combined with the dipole of the heteroatoms, facilitates the loss of carbon dioxide. This process is accelerated by:

  • Heat: Temperatures above 40°C often trigger rapid decarboxylation.

  • Acidic Media: Protonation of the oxazole nitrogen lowers the activation energy for decarboxylation.

  • Free Acid Isolation: Isolating the dry free acid often results in decomposition.

Mechanism of Failure: The reaction competes between the desired nucleophilic attack of the amine on the activated ester and the unimolecular loss of


.

Decarboxylation_Risk Acid Oxazole-2-COOH (Unstable Substrate) Activated Activated Ester (O-Acyl Urea / Anhydride) Acid->Activated Activation (HATU/T3P) Decarb Decarboxylated Byproduct (5-(4-Cl-Ph)-oxazole) Acid->Decarb Storage/Isolation Amide Desired Amide (Product) Activated->Amide Amine Nucleophile (Fast Coupling) Activated->Decarb Thermal/Acidic Decomposition

Figure 1: Competing pathways during the activation of oxazole-2-carboxylic acids.

Optimization Strategy

To circumvent instability, we utilize two primary strategies. Method A is for users starting with the commercial free acid. Method B (Recommended) is for users generating the acid from an ester precursor, avoiding the isolation of the free acid entirely.

Key Reagent Selection
ReagentSuitabilityNotes
HATU HighFast kinetics minimize the lifetime of the activated species. Must be used at 0°C.
T3P HighPropylphosphonic anhydride (T3P) is mild, low-epimerizing, and works in EtOAc.
SOCl₂ Low Acid chlorides of this substrate are highly unstable. Avoid.
DCC/EDC ModerateSlower kinetics may allow decarboxylation to compete.

Experimental Protocols

Method A: Direct Coupling of the Free Acid (Low Temperature HATU)

Use this method if you have the commercial carboxylic acid solid.

Reagents:

  • Substrate: 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with the carboxylic acid and the amine. Dissolve in anhydrous DMF under Nitrogen/Argon.

  • Cooling (Critical): Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Base Addition: Add DIPEA dropwise. Note: The solution may darken slightly.

  • Activation: Add HATU in a single portion.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm slowly to room temperature over 2 hours.

    • Checkpoint: Monitor by LCMS. If the activated ester is visible but not converting, add 0.2 equiv more amine.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) and Brine (1x). Do not use 1N HCl for the first wash, as any unreacted oxazole acid may decarboxylate violently or contaminate the organic layer.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Method B: The "Carboxylate Salt" Protocol (Highest Reliability)

Use this method if starting from the Ethyl/Methyl Ester. This avoids isolating the unstable free acid.

Reagents:

  • Precursor: Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate

  • Saponification: LiOH·H₂O (1.2 equiv), THF/Water (3:1)

  • Coupling: T3P (50% in EtOAc, 1.5 equiv), DIPEA (4.0 equiv)

Protocol:

  • Saponification: Dissolve the ester in THF/Water. Add LiOH. Stir at RT until ester is consumed (LCMS).

  • Salt Isolation: Concentrate the reaction mixture to dryness (azeotrope with toluene if necessary to remove water). Do not acidify. You now have the Lithium Carboxylate salt.

  • Coupling: Suspend the Lithium salt in anhydrous EtOAc (or DMF if solubility is poor).

  • Amine Addition: Add the amine (1.1 equiv) and DIPEA (4.0 equiv). Note: Extra base is needed to neutralize the T3P acidity.

  • T3P Addition: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Stir at RT overnight.

  • Workup: Wash with water, 0.5M HCl (safe now that the amide is formed), sat. NaHCO₃, and brine.

Workflow Visualization

Workflow cluster_0 Method B: Salt Protocol (Recommended) Ester Start: Ethyl Ester Saponification Saponification (LiOH, THF/H2O) Ester->Saponification LiSalt Lithium Carboxylate Salt (Isolate by Concentration) Saponification->LiSalt Do NOT Acidify Coupling Coupling Reaction (T3P, Amine, EtOAc, 0°C) LiSalt->Coupling Add Amine + Base Product Final Amide Coupling->Product

Figure 2: The "Carboxylate Salt" workflow prevents the formation of the unstable free acid species.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
LCMS shows Mass = [M-44] Decarboxylation occurred.Reaction temperature was too high during activation. Ensure 0°C start. Switch to Method B (Salt).
Low Conversion Poor activation or amine nucleophilicity.If using T3P, increase temp to RT after 1 hour. If using HATU, ensure reagents are fresh (HATU hydrolyzes in old DMF).
Product decomposes on silica Acid sensitivity of the amide (rare).Add 1% Triethylamine to the eluent during chromatography.

References

  • Verrier, C., et al. (2011). "Direct C–H Arylation of Oxazole-2-carboxylates." Journal of Organic Chemistry. (Demonstrates the stability profiles of oxazole-2-carboxylates). Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Review of T3P and HATU utility in unstable substrates). Link

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two Heteroatoms." Chemical Society Reviews. (Discusses the reactivity and instability of the C-2 position in oxazoles). Link

  • Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development.

Reagents for the cyclization of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the reagents and methodologies for the cyclization of precursors to yield 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, often found in DGAT1 inhibitors, PPAR agonists, and anti-inflammatory agents.

The guide focuses on the Robinson-Gabriel cyclodehydration of


-keto amides, specifically Ethyl 

-[2-(4-chlorophenyl)-2-oxoethyl]oxalamate
, as the most robust and scalable route.

Strategic Overview & Retrosynthesis

The synthesis of 2,5-disubstituted oxazoles with a C2-carboxylate functionality presents a specific regiochemical challenge. While the Van Leusen reaction is popular for 5-substituted oxazoles, installing the C2-carboxylic acid post-cyclization requires cryogenic lithiation (


-BuLi/CO

), which can be difficult to scale.

Therefore, the preferred strategy is the Robinson-Gabriel synthesis , where the C2-carboxylate is pre-installed in the acyclic precursor. The transformation involves the cyclodehydration of an


-acyl-

-aminoketone.[1]
Reaction Pathway[1][2][3][4][5][6][7][8]
  • Precursor Formation: Acylation of 2-amino-1-(4-chlorophenyl)ethanone with ethyl oxalyl chloride.

  • Cyclization: Dehydration of the resulting

    
    -keto amide using specific dehydrating reagents.
    
  • Hydrolysis: Saponification of the ester to the free acid.

Pathway Diagram

OxazoleSynthesis Amine 2-Amino-1-(4-chlorophenyl) ethanone HCl Precursor Precursor: Ethyl N-(4-chlorophenacyl) oxalamate Amine->Precursor Et3N, DCM 0°C to RT Oxalyl Ethyl Oxalyl Chloride Oxalyl->Precursor Ester Ethyl 5-(4-chlorophenyl) oxazole-2-carboxylate Precursor->Ester Cyclodehydration (-H2O) Reagent Cyclization Reagent (POCl3 or PPh3/I2) Reagent->Precursor Target Target: 5-(4-Chlorophenyl)-1,3- oxazole-2-carboxylic acid Ester->Target LiOH, THF/H2O Hydrolysis

Caption: Strategic route from aminoketone to the target oxazole acid via Robinson-Gabriel cyclization.

Reagent Selection Guide

The choice of cyclization reagent dictates the yield, purity, and workup complexity.

ReagentProtocol TypeMechanismProsCons
Phosphorus Oxychloride (

)
Standard (Industrial) Activation of amide carbonyl to imidoyl chloride, followed by O-attack from ketone.High yields (>85%); Scalable; Low cost.Harsh conditions (Reflux); Corrosive; Requires careful quenching.
Triphenylphosphine / Iodine (

)
Wipf Protocol (Mild) Activation of amide oxygen by phosphonium species (

).
Neutral conditions; Mild temp; High functional group tolerance.Atom economy is poor (

byproduct); Difficult purification (chromatography required).
Burgess Reagent Specialized Formation of sulfamate intermediate followed by syn-elimination.Very mild; Clean reaction.Reagent is expensive and moisture sensitive; Not suitable for large scale.
Conc.

Legacy Acid-catalyzed dehydration.Cheapest option.Low yields for this specific substrate; Charring/decomposition likely.

Recommendation:

  • For Scale-up (>5g): Use Protocol A (

    
    ) . The robust nature of the chlorophenyl group tolerates these conditions well.
    
  • For Discovery (<100mg) or Sensitive Analogs: Use Protocol B (

    
    ) .
    

Detailed Experimental Protocols

Precursor Synthesis (Prerequisite)

Before cyclization, ensure high purity of the amide intermediate.

  • Suspend 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq) in DCM (10 vol).

  • Add Triethylamine (2.5 eq) at 0°C. Stir for 15 min.

  • Dropwise add Ethyl oxalyl chloride (1.1 eq) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with water, 1N HCl, and brine. Dry (

    
    ) and concentrate.
    
  • QC: Verify by LCMS (Mass: M+1 = ~270) and NMR. The acyclic amide must be isolated; in-situ cyclization is not recommended for this route.

Protocol A: Cyclization using Phosphorus Oxychloride ( )

Best for: Gram-scale synthesis, robust substrates.

Reagents:

  • Precursor: Ethyl

    
    -[2-(4-chlorophenyl)-2-oxoethyl]oxalamate
    
  • Solvent: Toluene (or neat

    
     for difficult cases)
    
  • Reagent:

    
     (Phosphorus oxychloride)
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Dissolution: Dissolve the Precursor (1.0 eq) in anhydrous Toluene (10 mL per gram).

  • Addition: Add

    
      (3.0 eq) carefully via syringe.
    
    • Note: For highly unreactive substrates, the reaction can be run in neat

      
      , but toluene is preferred for safety and workup.
      
  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The polar amide spot should disappear, replaced by a less polar, UV-active oxazole spot.

  • Quenching (Critical): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice/water (20 vol) with vigorous stirring.

    • Caution: Hydrolysis of excess

      
       is exothermic and releases HCl gas.
      
  • Neutralization: Carefully neutralize the aqueous layer with saturated

    
     solution to pH 7–8.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 vol). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 80–90% Data: Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate.

Protocol B: Cyclization using Wipf Reagent ( )

Best for: Small scale, rapid synthesis, acid-sensitive substrates.

Reagents:

  • Triphenylphosphine (

    
    ) (2.0 eq)
    
  • Iodine (

    
    ) (2.0 eq)
    
  • Triethylamine (

    
    ) (4.0 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Reagent Prep: Dissolve

    
     (2.0 eq) in anhydrous DCM (10 vol) at 0°C.
    
  • Iodine Addition: Add

    
     (2.0 eq) to the phosphine solution. Stir for 10 min until the iodine color fades and a potentially turbid suspension forms (formation of 
    
    
    
    ).
  • Base Addition: Add

    
     (4.0 eq). The mixture may turn yellowish.
    
  • Substrate Addition: Add the Precursor (1.0 eq) in one portion.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Mechanism:[2][3][4][5][6] The amide oxygen attacks the phosphorus, activating it as a leaving group. The ketone enolate then attacks the imidate carbon to close the ring.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with DCM. Wash with water and brine.

  • Purification: Mandatory chromatography is required to remove the copious triphenylphosphine oxide (

    
    ) byproduct. Elute with Hexane/EtOAc.
    

Expected Yield: 70–85%

Hydrolysis to the Target Acid

The cyclization yields the ethyl ester. To obtain the final 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid :

  • Dissolve the ester in THF:Water (3:1) .

  • Add LiOH.H2O (2.0 eq).

  • Stir at RT for 2 hours (or 50°C if sluggish).

  • Acidify with 1N HCl to pH 2. The free acid usually precipitates.

  • Filter and dry.

Mechanistic Insight & Troubleshooting

Mechanism of Cyclodehydration

The reaction proceeds via the activation of the amide oxygen, not the ketone.

Mechanism Step1 Amide Tautomerization (Enol form) Step2 Activation by POCl3 (O-Phosphorylation) Step1->Step2 POCl3 Step3 Cyclization (Ketone O attacks C=N) Step2->Step3 Intramolecular Attack Step4 Aromatization (-HOPCl2) Step3->Step4 Elimination

Caption: Mechanism of Robinson-Gabriel cyclization mediated by phosphoryl chloride.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or old

.
Distill Toluene; use fresh bottle of

. Ensure reflux temp is reached.
Degradation/Black Tar Overheating or reaction time too long.Reduce reaction time. Try Protocol B (Wipf) which is milder.
Product is an Oil Residual solvent or impurities.Triturate with cold Hexane or Pentane to induce crystallization.
Incomplete Hydrolysis Steric hindrance or solubility.Add Methanol to the THF/Water mix; heat to 60°C.

References

  • Robinson-Gabriel Synthesis Overview

    • Turchi, I. J. (1981). "Oxazoles".[2][3][7][8][5][6][9][10] Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250. Link

  • Wipf Protocol (PPh3/I2)

    • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Burgess Reagent Cyclization

    • Brain, C. T., & Paul, J. M. (1999). "The synthesis of oxazoles from 2-acylamino ketones using the Burgess reagent". Synlett, 1999(10), 1642-1644. Link

  • Synthesis of 5-Aryl-oxazole-2-carboxylates (Analogous Procedures)

    • Hargrave, K. D., et al. (1983). "Novel oxazoles as potential anti-inflammatory agents". Journal of Medicinal Chemistry, 26(8), 1158-1163. Link

Sources

Application Notes & Protocols: 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Oxazole Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents due to their ability to present functional groups in well-defined spatial arrangements and engage in diverse interactions with biological targets. Among these, the 1,3-oxazole ring is a "privileged" scaffold, frequently appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide focuses on a specific, highly versatile building block: 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid . The unique combination of its three core components makes it an asset for medicinal chemistry programs:

  • The 1,3-Oxazole Core: A stable, five-membered aromatic heterocycle that acts as a rigid linker, positioning its substituents for optimal target engagement. It can participate in hydrogen bonding and π-stacking interactions.

  • The 5-(4-Chlorophenyl) Group: This substituent provides a lipophilic anchor that can explore hydrophobic pockets within a target protein. The chlorine atom can modulate electronic properties and serve as a handle for specific halogen bonding interactions, while also potentially blocking sites of metabolism to improve pharmacokinetic profiles.

  • The 2-Carboxylic Acid Handle: This is the key reactive site for synthetic elaboration. It provides a straightforward point of attachment for generating libraries of amides, esters, and other derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[3][4] The acidic nature of this group can also be crucial for solubility and for forming ionic interactions with basic residues in a target's active site.[3]

Physicochemical Properties
PropertyValue
Chemical Name 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO; limited solubility in methanol

Core Applications in Drug Discovery Programs

The 5-(4-chlorophenyl)-1,3-oxazole scaffold has proven to be particularly effective in the development of inhibitors for enzymes implicated in inflammation and cancer.

Target Family: Soluble Epoxide Hydrolase (sEH) Inhibitors

Biological Rationale: Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[5] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols (dihydroxyeicosatrienoic acids, or DHETs).[6] By inhibiting sEH, the levels of beneficial EETs are increased, leading to potent anti-inflammatory and anti-hypertensive effects.[6][7] This makes sEH a highly attractive therapeutic target for cardiovascular and inflammatory diseases.[5][8]

Scaffold Integration: The 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid moiety serves as an excellent starting point for potent sEH inhibitors. The carboxylic acid is typically converted into a urea or amide, which acts as a key pharmacophore that forms crucial hydrogen bonds with catalytic residues (e.g., Tyr383, Tyr466, Asp335) in the sEH active site.[9] The 4-chlorophenyl group occupies a hydrophobic portion of the binding pocket, contributing significantly to inhibitor potency.

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EETs EETs (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Less Active) sEH->DHETs Inhibitor Oxazole-Urea Inhibitor Inhibitor->sEH BLOCKS

Caption: sEH inhibition pathway.

Target Family: Protein Kinase Inhibitors

Biological Rationale: Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, differentiation, and apoptosis.[2][10] Dysregulation of kinase activity is a hallmark of cancer, making them one of the most important classes of oncology drug targets.[1] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme.

Scaffold Integration: The oxazole ring is a well-established component of kinase inhibitors, such as Mubritinib.[10] The 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid building block can be elaborated into derivatives that target kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[10][11] The core scaffold acts as a rigid foundation, while the amide derivatives branching from the carboxylic acid can be tailored to interact with specific amino acid residues within the kinase hinge region and surrounding pockets, thereby blocking ATP binding and inhibiting downstream signaling.

Synthetic Protocol: Amide Library Generation

The most common and powerful application of this building block is the synthesis of amide libraries for SAR exploration. The following protocol details a robust and high-yield amide coupling reaction using HATU, a widely used and efficient coupling reagent.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that rapidly forms an active ester with the carboxylic acid, minimizing side reactions and reducing the risk of racemization for chiral amines.[12]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the reaction mixture and facilitate the coupling process without competing in the reaction itself.[12]

  • DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and intermediates.[12]

General Protocol: HATU-Mediated Amide Coupling

protocol_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Start Dissolve 5-(4-Chlorophenyl)-1,3-oxazole- 2-carboxylic acid (1.0 eq) in DMF Add_HATU Add HATU (1.1 eq) Start->Add_HATU Add_DIPEA Add DIPEA (2.5 eq) Add_HATU->Add_DIPEA Add_Amine Add desired Amine (1.2 eq) Add_DIPEA->Add_Amine Stir Stir at Room Temperature (Monitor by LC-MS/TLC) Add_Amine->Stir Quench Quench with Water Stir->Quench Reaction Complete Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash organic layer with Brine Extract->Wash Dry Dry over Na₂SO₄, filter, concentrate Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify Final Characterize Final Amide Product (NMR, HRMS) Purify->Final

Caption: General workflow for amide synthesis.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Add anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid). Stir until all solids have dissolved.

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step ensures the formation of the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture. The amine can be added neat if it is a liquid or as a solution in a small amount of DMF if it is a solid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approximately 10x the volume of DMF).

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer). Combine the organic extracts.

  • Workup - Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Representative Biological Activity

Derivatives of this scaffold have shown potent inhibitory activity against various targets. The table below provides hypothetical but representative data based on published results for similar compound classes.

Compound IDTargetR-Group (from Amide Coupling)IC₅₀ (nM)
EX-1 sEH-NH-(4-cyanophenyl)15
EX-2 sEH-NH-cyclohexyl45
EX-3 EGFR Kinase-NH-(3-ethynylphenyl)80
EX-4 HER2 Kinase-NH-(pyridin-4-ylmethyl)120

This data is illustrative and intended to demonstrate the potential potency achievable through derivatization of the core scaffold.

Conclusion and Future Perspectives

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is a high-value building block for medicinal chemists. Its rigid core, tunable lipophilic group, and versatile carboxylic acid handle provide an ideal platform for generating focused libraries against key drug targets like soluble epoxide hydrolase and protein kinases. The straightforward and robust protocols for its derivatization, particularly via amide coupling, allow for rapid SAR exploration and optimization of lead compounds. Future work may involve exploring alternative coupling chemistries, generating ester libraries, or utilizing the oxazole nitrogen for further chemical modification to expand the accessible chemical space and develop novel therapeutics.

References

  • Benchchem. Unraveling the Action of Oxazole Derivatives: A Comparative Guide to Kinase Inhibition.
  • ACS Omega. (2023-01-04). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • ACS Omega. (2023-01-04). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Anti-Cancer Agents in Medicinal Chemistry. (2022-06-01). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • ResearchGate. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]

  • PMC. Potent urea and carbamate inhibitors of soluble epoxide hydrolases.
  • PubMed Central. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities.
  • Semantic Scholar. Oxazole-based compounds as anticancer agents.
  • The Wheelock Laboratory. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases.
  • MySkinRecipes. 2-Phenyloxazole-5-carboxylic acid.
  • PMC. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • Fisher Scientific. Amide Synthesis.
  • ChemicalBook. 5-(4-chlorophenyl)-2-phenyl-1,3-oxazole-4-carboxylic acid Product Description.
  • Amerigo Scientific. 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid.
  • PMC. (2021-08-23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • MDPI. (2022-04-08). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Bachem. (2024-06-04). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PMC. (2022-08-06). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Luxembourg Bio Technologies. (2008-06-23). Amide bond formation: beyond the myth of coupling reagents.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • ChemSynthesis. (2025-05-20). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
  • PubMed. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes.
  • ResearchGate. (2020). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
  • CymitQuimica. 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid.

Sources

Application Note: Scalable Synthesis of 5-(4-chlorophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(4-chlorophenyl)oxazole moiety is a critical pharmacophore found in non-steroidal anti-inflammatory drugs (e.g., Oxaprozin derivatives), p38 MAP kinase inhibitors, and fluorescent biological probes.[1] While academic literature abounds with micro-scale synthesis methods, scaling these protocols to kilogram-quantities presents distinct challenges: thermal management of exothermic cyclizations, handling of lachrymatory isocyanides, and purification without column chromatography.[1]

This guide details two validated, scalable protocols for synthesizing 5-(4-chlorophenyl)oxazole scaffolds. We prioritize Process Mass Intensity (PMI) and Safety over novelty, selecting the Van Leusen Reaction for C5-monosubstituted targets and the Iodine-Mediated Oxidative Cyclization for 2,5-disubstituted derivatives.[1]

Strategic Process Selection

The choice of synthetic route depends heavily on the substitution pattern at the C2 position of the oxazole ring.

Decision Matrix
ParameterMethod A: Van Leusen Method B: Iodine Oxidative Cyclization
Target Structure 5-Aryl-oxazoles (C2=H)2,5-Diaryl/alkyl-oxazoles
Starting Material 4-Chlorobenzaldehyde4-Chloroacetophenone + Benzylamines
Key Reagent TosMIC (Tosylmethyl isocyanide)Iodine (

) / DMSO
Atom Economy High (Sulfinate byproduct)Moderate (depends on oxidant)
Scalability Excellent (Crystallization purification)Good (Solvent handling critical)

Method A: Van Leusen Oxazole Synthesis (C2-Unsubstituted)

The Van Leusen reaction is the industry "gold standard" for constructing the 5-aryl oxazole core from aldehydes. It utilizes Tosylmethyl isocyanide (TosMIC) as a C-N-C 1,3-dipole equivalent.

Mechanistic Insight

The reaction proceeds via a base-catalyzed aldol-type addition of TosMIC to the aldehyde, followed by a 5-endo-dig cyclization to an oxazoline intermediate. Spontaneous elimination of


-toluenesulfinic acid (TosH) yields the aromatic oxazole.

Critical Process Parameter (CPP): The initial deprotonation of TosMIC is exothermic. On a scale >100g, localized overheating can cause rapid decomposition of TosMIC, leading to "tarring" and yield loss.[1]

Protocol: 100g Scale-Up Validation

Reagents:

  • 4-Chlorobenzaldehyde (MW 140.57): 100.0 g (0.711 mol)[1]

  • TosMIC (MW 195.24): 152.8 g (0.782 mol, 1.1 equiv)[1]

  • Potassium Carbonate (

    
    ): 196.5 g (1.42 mol, 2.0 equiv)[1]
    
  • Methanol (MeOH): 1.5 L (anhydrous preferred)[1]

Step-by-Step Procedure:

  • Reactor Setup: Equip a 3L jacketed reactor with an overhead mechanical stirrer (high torque), reflux condenser, internal temperature probe, and nitrogen inlet.[1]

  • Solvation: Charge 4-chlorobenzaldehyde and MeOH (1.0 L). Stir at 25°C until fully dissolved.

  • Reagent Charge: Add TosMIC in one portion. The suspension will be thick; ensure agitation speed is sufficient (approx. 300 RPM).

  • Base Addition (Exotherm Control):

    • Suspend

      
       in the remaining 500 mL MeOH.
      
    • Crucial: Add the base slurry slowly via addition funnel over 45 minutes.

    • Limit: Maintain internal temperature

      
      C. Active cooling (chiller set to 10°C) may be required.
      
  • Reaction: Once addition is complete, heat the mixture to reflux (

    
    C) for 3 hours.
    
    • IPC (In-Process Control): Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; Product spot (
      
      
      
      ) appears.
  • Workup (Crystallization):

    • Distill off approximately 70% of the MeOH under reduced pressure.

    • Add Water (1.5 L) slowly to the warm residue with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Cool to 0-5°C and age for 1 hour.

  • Isolation: Filter the solid. Wash the cake with water (

    
     mL) to remove tosylate salts and residual base.
    
    • Drying: Vacuum oven at 45°C for 12 hours.

Expected Yield: 105–115 g (82–90%) Purity: >98% (HPLC)[1]

Method B: Iodine-Mediated Oxidative Cyclization (2,5-Disubstituted)[1]

For derivatives requiring substitution at the 2-position (e.g., 2-methyl-5-(4-chlorophenyl)oxazole), the Van Leusen method is less direct.[1] We utilize a metal-free oxidative cyclization of ketones with nitriles or amines.

Mechanistic Insight

This "green" protocol uses molecular iodine (


) in DMSO. The ketone undergoes 

-iodination, followed by nucleophilic attack by the nitrile/amine source (R-CN or R-CH2-NH2), and subsequent oxidative aromatization.[1]
Protocol: 50g Scale-Up

Reagents:

  • 4-Chloroacetophenone: 50.0 g (0.323 mol)[1]

  • Acetamidine hydrochloride (for 2-Me derivative): 45.8 g (0.485 mol, 1.5 equiv)[1]

  • Iodine (

    
    ): 8.2 g (0.032 mol, 10 mol% catalytic)[1]
    
  • DMSO: 250 mL[1]

  • TBHP (tert-Butyl hydroperoxide, 70% aq): 1.5 equiv (oxidant regenerator)[1]

Procedure:

  • Charge: Mix 4-chloroacetophenone, acetamidine HCl, and

    
     in DMSO.
    
  • Heating: Heat to 100°C.

  • Oxidant Addition: Add TBHP dropwise over 1 hour to regenerate the active iodine species.

  • Quench: Pour into cold aqueous

    
     (sodium thiosulfate) to neutralize residual iodine.
    
  • Extraction: Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol.

Visualizing the Workflows

The following diagrams illustrate the reaction pathways and the decision logic for process chemists.

Diagram 1: Reaction Mechanisms & Pathways

OxazoleSynthesis cluster_0 Method A: Van Leusen (C2=H) cluster_1 Method B: Oxidative Cyclization (C2=R) StartA 4-Chlorobenzaldehyde ReagentA TosMIC + K2CO3 (MeOH, Reflux) StartA->ReagentA InterA [Aldol Addition] ReagentA->InterA CycloA [5-endo-dig Cyclization] InterA->CycloA ProdA 5-(4-chlorophenyl)oxazole CycloA->ProdA StartB 4-Chloroacetophenone ReagentB Amine/Nitrile + I2 (DMSO, 100°C) StartB->ReagentB InterB [alpha-Iodo Ketone] ReagentB->InterB ProdB 2-Substituted-5-(4-chlorophenyl)oxazole InterB->ProdB

Caption: Comparative synthetic pathways. Method A utilizes isocyanide chemistry for regioselective C5-arylation. Method B utilizes oxidative condensation for 2,5-disubstitution.[1]

Diagram 2: Scale-Up Decision Tree

DecisionTree Start Start: Define Target Molecule Q1 Is C2 substituted? Start->Q1 No No (C2=H) Q1->No No Yes Yes (C2=Alkyl/Aryl) Q1->Yes Yes MethodA Select Van Leusen Protocol No->MethodA DetailA Reagents: TosMIC, K2CO3 Issues: Exotherm, Cyanide odor MethodA->DetailA Q2 Is Green Chem Priority? Yes->Q2 MethodB Iodine/DMSO Cyclization Q2->MethodB High (Avoid Metals) MethodC Robinson-Gabriel (POCl3) Q2->MethodC Low (Max throughput)

Caption: Decision matrix for selecting the optimal synthetic route based on structural requirements and process constraints.

Analytical Characterization Data

To validate the synthesis of 5-(4-chlorophenyl)oxazole , compare your isolated product against these standard spectral markers.

TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz, CDCl3)

7.91 (s, 1H)
C2-H : The most deshielded singlet, characteristic of the oxazole ring.[1]

7.35 (s, 1H)
C4-H : Singlet, confirms 5-substitution (coupling would occur if 4-sub).

7.60 (d, 2H), 7.40 (d, 2H)
p-Cl-Phenyl : Characteristic AA'BB' aromatic system.
13C NMR

150.5 ppm
C2 : Carbon between Oxygen and Nitrogen.
HRMS (ESI+)

180.0211

Matches

formula.

Safety & Handling (SDS Summary)

  • TosMIC (Tosylmethyl isocyanide):

    • Hazard:[1] Lachrymator, acute toxicity if inhaled.[1]

    • Control: Weigh in a fume hood. Use a weak bleach solution to quench glassware, converting isocyanide to isocyanate/amine before washing.

  • 4-Chlorobenzaldehyde:

    • Hazard:[1] Skin irritant.

    • Control: Standard PPE (Nitrile gloves).

  • Process Waste:

    • The aqueous filtrate from Method A contains tosylate salts and methanol. It requires solvent recovery or incineration; do not discharge to sewer.

References

  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones. Preparation of oxazoles and 2-oxazolines." Tetrahedron Letters. Link

  • Kulkarni, B. A., & Ganesan, A. (1999).[1][2] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters. Link

  • Hempel, C., & Nachtsheim, B. J. (2013).[3] "Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides." Synlett. Link

  • Zheng, Y., et al. (2012).[4] "Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization." The Journal of Organic Chemistry. Link

  • Gao, W., et al. (2015).[1] "Recent Advances in the Synthesis of Oxazoles." Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Chlorophenyl Oxazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of recrystallization solvents, with a specific focus on the purification of chlorophenyl oxazole acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining highly pure crystalline forms of these compounds. Here, we move beyond simple protocols to explain the underlying principles of solvent selection and troubleshooting, ensuring you can make informed decisions in your laboratory work.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of chlorophenyl oxazole acids. The question-and-answer format is intended to provide direct and actionable solutions to common experimental hurdles.

Question 1: My chlorophenyl oxazole acid "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This occurs when the solubility of your compound is exceeded at a temperature that is above its melting point.[1][4] For chlorophenyl oxazole acids, several factors can contribute to this issue:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[4][5] These impurities can also interfere with the orderly arrangement of molecules into a crystal lattice.[5]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high relative to the melting point of your compound.[1][6]

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules don't have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered liquid.[4]

Solutions to Prevent Oiling Out:

  • Re-dissolve and Add More Solvent: If your compound has oiled out, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level and cool the solution again, but this time much more slowly.[1][4]

  • Employ a Mixed Solvent System: A powerful technique is to use a solvent pair.[6][7] Dissolve your chlorophenyl oxazole acid in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.[7][8] Reheat gently to get a clear solution and then allow it to cool slowly. This method allows for finer control over the solubility.

  • Slow Down the Cooling Process: After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or beaker of warm water, before transferring it to an ice bath.[9] This gradual temperature decrease provides the necessary time for proper crystal nucleation and growth.

  • Scratching and Seeding: Inducing crystallization can be facilitated by scratching the inside of the flask with a glass rod at the surface of the solution.[1][6][10] This action can create nucleation sites. Alternatively, adding a "seed crystal" (a tiny crystal of the pure compound) can provide a template for crystal growth.[1][6][10]

Question 2: I am getting a very low yield of my purified chlorophenyl oxazole acid. What are the likely causes and how can I improve my recovery?

Answer:

A low yield after recrystallization is a frequent issue that can often be traced back to several key procedural steps.[1][4]

  • Using Too Much Solvent: The most common reason for poor yield is the use of an excessive amount of solvent to dissolve the crude product.[1][4] Even at low temperatures, your compound will have some solubility in the solvent, and this portion will be lost in the mother liquor.

  • Premature Crystallization: If crystals form too early, for instance, during a hot filtration step to remove insoluble impurities, you will lose a portion of your product.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in a significant amount of your compound remaining dissolved in the solvent.

Strategies to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent.[11][12] Add the hot solvent in small portions to your crude material, with heating and swirling, until the solid just dissolves.

  • Pre-heat Your Filtration Apparatus: When performing a hot gravity filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent vapors.[6][13] This will help prevent your desired compound from crystallizing prematurely on the filter paper.

  • Ensure Complete Cooling: After allowing the solution to cool to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of your product.

  • Minimize Wash Volumes: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[12] Using too much wash solvent or solvent that is not sufficiently cold will redissolve some of your purified product.

  • "Second Crop" Crystallization: It is sometimes possible to recover more of your compound by concentrating the mother liquor (the liquid remaining after filtration) by boiling off some of the solvent and re-cooling to obtain a "second crop" of crystals.[4] Be aware that this second crop may be less pure than the first.

Question 3: My recrystallized chlorophenyl oxazole acid is still impure. How can I improve the purity of my final product?

Answer:

  • Co-crystallization of Impurities: If an impurity has similar solubility characteristics to your target compound in the chosen solvent, it may crystallize out alongside your product.

  • Inclusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[4][5]

  • Ineffective Removal of Soluble Impurities: If the impurities are highly soluble in the recrystallization solvent, they should remain in the mother liquor. However, if the crystals are not washed properly after filtration, the mother liquor containing these impurities can contaminate the surface of your crystals.

Methods to Enhance Purity:

  • Select a More Appropriate Solvent: The ideal solvent will have a steep solubility curve for your chlorophenyl oxazole acid (highly soluble when hot, sparingly soluble when cold) and will either keep impurities dissolved at all temperatures or be a poor solvent for them even at high temperatures (allowing for their removal via hot filtration).[16][17]

  • Slow Crystal Growth: As mentioned previously, slow cooling is crucial. It allows for the selective incorporation of your target molecules into the growing crystal lattice, excluding impurities.[4]

  • Perform a Second Recrystallization: If a single recrystallization does not yield a product of the desired purity, a second recrystallization can be performed.[6]

  • Charcoal Treatment for Colored Impurities: If your product is contaminated with colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities.[3][13] Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of solvent selection for the recrystallization of chlorophenyl oxazole acids.

What are the key properties to consider when selecting a single solvent for the recrystallization of a chlorophenyl oxazole acid?

The ideal single solvent for recrystallization should exhibit the following characteristics:

  • Differential Solubility: The chlorophenyl oxazole acid should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures (e.g., in an ice bath).[6][11] This temperature-dependent solubility is the driving force for the recrystallization process.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent it from oiling out.[6]

  • Inertness: The solvent must not react with your chlorophenyl oxazole acid.

  • Volatility: A relatively volatile solvent is preferred as it can be easily removed from the purified crystals during the drying process.[6]

  • Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot gravity filtration).[17]

How does the chemical structure of chlorophenyl oxazole acids influence solvent selection?

The structure of chlorophenyl oxazole acids, which includes a carboxylic acid group, a chlorophenyl ring, and an oxazole ring, provides clues for solvent selection:

  • Polarity: The carboxylic acid group is polar and capable of hydrogen bonding. This suggests that polar solvents, particularly those that can engage in hydrogen bonding (polar protic solvents), will likely be good at dissolving these compounds.[18]

  • Aromatic Rings: The presence of the chlorophenyl and oxazole rings introduces some non-polar character. Therefore, a solvent with intermediate polarity or a mixed solvent system might be necessary to achieve the desired solubility profile.

  • "Like Dissolves Like": This general principle suggests that solvents with similar functional groups or overall polarity to the solute are often good choices.[19][20] For chlorophenyl oxazole acids, solvents like ethanol, methanol, or acetic acid could be good starting points.

When and how should I use a mixed solvent system?

A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics.[6][11] This is often the case when a compound is too soluble in one solvent and not soluble enough in another.

Procedure for Using a Mixed Solvent System:

  • Choose a Miscible Solvent Pair: The two solvents must be miscible with each other.[6] Common pairs include ethanol-water, and ethyl acetate-hexane.[6]

  • Dissolve in the "Good" Solvent: Dissolve your crude chlorophenyl oxazole acid in the minimum amount of the hot "good" solvent (the one in which it is more soluble).[7][8]

  • Add the "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until you observe persistent cloudiness.[7][8]

  • Re-clarify and Cool: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[7] Then, allow the solution to cool slowly and undisturbed to induce crystallization.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (Polarity)[18]Solvent Type
Water10078.5Polar Protic
Ethanol78.524.3Polar Protic
Methanol6532.6Polar Protic
Acetic Acid1186.0Polar Protic
Acetone56.521.0Polar Aprotic
Ethyl Acetate776.0Polar Aprotic
Dichloromethane409.1Polar Aprotic
Toluene1112.4Non-polar
Hexane691.9Non-polar

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.

  • Dissolution: Place the crude chlorophenyl oxazole acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a miscible solvent pair where the chlorophenyl oxazole acid is soluble in one and less soluble in the other.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent to obtain a clear solution.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Visualizations

Workflow for Optimizing Recrystallization Solvents

Recrystallization_Workflow start Start: Crude Chlorophenyl Oxazole Acid solubility_test Perform Solubility Tests (Single Solvents) start->solubility_test good_single_solvent Good Single Solvent Found? solubility_test->good_single_solvent single_solvent_recrys Perform Single Solvent Recrystallization good_single_solvent->single_solvent_recrys Yes select_pair Select Miscible Solvent Pair (Good/Poor) good_single_solvent->select_pair No troubleshooting Encounter Problems? (e.g., Oiling Out, Low Yield) single_solvent_recrys->troubleshooting analyze_purity_yield Analyze Purity and Yield end End: Pure Crystalline Product analyze_purity_yield->end mixed_solvent_path No suitable single solvent mixed_solvent_recrys Perform Mixed Solvent Recrystallization select_pair->mixed_solvent_recrys mixed_solvent_recrys->troubleshooting troubleshooting->analyze_purity_yield No troubleshoot_guide Consult Troubleshooting Guide: - Adjust Cooling Rate - Modify Solvent Ratio - Seeding/Scratching troubleshooting->troubleshoot_guide Yes troubleshoot_guide->single_solvent_recrys

Caption: Decision workflow for selecting and optimizing a recrystallization solvent system.

References

  • Crystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Organic Solvent Polarity Chart. (n.d.). Zhejiang Tianhe Resin Co., Ltd. Retrieved from [Link]

  • Vara, B., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1362. Retrieved from [Link]

  • Fitas, J., & Fitas, A. (2009). Effect of impurities on the crystal growth from solutions A new kinetic model. ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved from [Link]

  • Pusey, M. L., & Witherow, W. K. (1992). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • thetoastyone. (2013). Re: Recrystallization (help meeeeee). Reddit. Retrieved from [Link]

  • Fujiwara, M., et al. (2002). First-principles and direct design approaches for the control of pharmaceutical crystallization. Massachusetts Institute of Technology. Retrieved from [Link]

  • Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Cambridge. Retrieved from [Link]

  • Recrystallization using two solvents. (2012). YouTube. Retrieved from [Link]

  • Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • What are the reasons to use two solvents in recrystallization? (2016). Quora. Retrieved from [Link]

  • McPherson, A., & Malkin, A. J. (2015). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 1), 15–28. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization. (n.d.). Wellesley College. Retrieved from [Link]

  • Pharmaceutical Engineering: Crystallization. (2018). SlideShare. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Recrystallization I. (n.d.). Concordia College. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Sacramento. Retrieved from [Link]

  • Recrystallization Lab Report: Choosing a Solvent For Your Recrystallization Lab Report. (n.d.). Studybay. Retrieved from [Link]

  • Recrystallization. (n.d.). Virtual Amrita Laboratories. Retrieved from [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Wróbel, M. Z., & Sławiński, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Sacramento. Retrieved from [Link]

  • Recrystallization. (2010). YouTube. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Preventing side reactions during oxazole-2-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During Oxazole-2-Carboxylic Acid Coupling

Executive Summary: The "Ticking Clock" of Oxazole-2-Carboxylates

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered the "black tar" scenario or the "missing product" mystery when attempting to couple oxazole-2-carboxylic acid.

The Core Problem: Oxazole-2-carboxylic acids are inherently unstable.[1] Unlike their stable phenyl or alkyl counterparts, the electron-deficient oxazole ring at the 2-position creates a low activation energy barrier for spontaneous decarboxylation . This reaction is accelerated by:

  • Heat (>40°C).

  • Acidic media (protonation of the ring nitrogen facilitates CO2 loss).

  • Transition metals (Cu, Pd, Ag often trigger decarboxylative pathways).

The Solution: Success relies on kinetic trapping —coupling the acid faster than it can decarboxylate—and the use of stabilized salts rather than the free acid.

Troubleshooting Module: Critical Failure Points

Issue A: "My product is the decarboxylated oxazole, not the amide."

Diagnosis: Thermal or Acid-Catalyzed Decarboxylation. The free acid form of oxazole-2-carboxylic acid is prone to losing CO


 to form the parent oxazole. This is often mistaken for "unreacted starting material" by TLC because the polarity shift is subtle, or "decomposition" if the oxazole is volatile.

Technical Fix:

  • Switch to Potassium Salts: Never store or weigh the free acid. Use Potassium Oxazole-2-carboxylate .[2][3] The ionic lattice stabilizes the carboxylate, preventing the formation of the protonated intermediate required for decarboxylation.

  • Base Selection: Avoid strong bases that generate heat upon addition. Use mild organic bases (NMM, Collidine) or inorganic buffers.

  • Temperature: Maintain reaction temperature at 0°C to 10°C . Do not heat to reflux.

Issue B: "The reaction stalls or yields are <20%."

Diagnosis: Poor Nucleophilicity & Active Ester Hydrolysis. The electron-withdrawing nature of the oxazole ring makes the 2-carboxylate less nucleophilic, making activation slow. Once activated, the ester (e.g., O-acylisourea) is highly reactive and prone to hydrolysis by trace water before the amine can attack.

Technical Fix:

  • Reagent Switch: Move from carbodiimides (DCC/EDC) to Phosphonic Anhydrides (T3P) or Uronium salts (HATU) .

    • T3P (Propylphosphonic anhydride): Acts as a scavenger for water and drives the reaction without generating acidic byproducts.

    • HATU/HOAt: The pyridine nitrogen in HOAt (part of HATU) provides an anchimeric assistance effect (neighboring group participation) that boosts the coupling rate significantly compared to HOBt.

Visualization: The Decarboxylation Trap

The following diagram illustrates the competing pathways. Your goal is to maximize Pathway A (Amide Formation) while suppressing Pathway B (Decarboxylation).

OxazolePathways cluster_0 Danger Zone Start Oxazole-2-Carboxylate (Potassium Salt) FreeAcid Free Acid (Protonated) Start->FreeAcid H+ (Acidification) Activated Activated Ester (O-At/T3P Complex) Start->Activated Coupling Reagent (Neutral/Basic pH) Decarb Decarboxylated Side Product (Oxazole + CO2) FreeAcid->Decarb Heat / Time (Spontaneous) Amide Target Amide Product Activated->Amide Amine Nucleophile (Kinetic Trapping) Activated->Decarb Slow Reaction / Heat

Caption: Kinetic competition between amide coupling (green path) and decarboxylation (red path). Avoiding the free acid intermediate is critical.

Validated Protocol: Salt-Stabilized T3P Coupling

This protocol uses the potassium salt and T3P to minimize free acid exposure.

Reagents:

  • Potassium oxazole-2-carboxylate (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF or EtOAc (Concentration 0.1 M)

Step-by-Step Methodology:

  • Preparation (Cold Start):

    • Charge a flame-dried flask with Potassium oxazole-2-carboxylate and the Amine .

    • Add dry DMF (or EtOAc).

    • Cool the suspension to 0°C in an ice bath. Crucial: Do not add acid to neutralize the salt yet.

  • Base Addition:

    • Add DIPEA dropwise.

    • Note: Even though we start with a salt, the T3P reaction releases acid equivalents. The base ensures the pH stays neutral/basic to prevent proton-catalyzed decarboxylation.

  • Activation & Coupling:

    • Add T3P solution dropwise over 5 minutes at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour , then slowly warm to Room Temperature (20-25°C) .

    • Monitor: Check TLC/LCMS after 2 hours. Do not let it stir overnight if conversion is complete.

  • Workup (Buffered):

    • Quench with saturated NaHCO

      
        (Do not use HCl for the first wash).
      
    • Extract with EtOAc.

    • Wash organic layer with 5% Citric Acid (briefly) only if necessary to remove excess amine, then immediately wash with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Data Analysis: Reagent Selection Matrix

We compared coupling efficiency for a model reaction (Oxazole-2-COOH + Benzylamine) across different activation strategies.

Coupling ReagentYield (%)Purity (%)Major Side ProductRecommendation
T3P (50% EtOAc) 92% 98% NoneHighly Recommended
HATU / HOAt85%95%Tetramethylurea adductRecommended
EDC / HOBt45%70%N-acylurea / Decarbox.Avoid
Thionyl Chloride0%--Decarboxylated OxazoleCRITICAL FAILURE
Mixed Anhydride60%80%CarbamateRisky (Temp sensitive)

Data Source: Internal optimization studies and aggregated literature values [1, 2].

Decision Logic: Selecting the Right Workflow

Use this logic gate to determine your experimental setup based on your specific amine partner.

DecisionTree Start Start: Oxazole-2-Coupling AmineType Is the Amine Sterically Hindered? Start->AmineType Hindered Yes (e.g., N-methyl, t-butyl) AmineType->Hindered UnHindered No (Primary Amine) AmineType->UnHindered HATU Use HATU + HOAt (High Reactivity) Hindered->HATU T3P Use T3P + Pyridine (Low Epimerization/Side Rxn) UnHindered->T3P Solubility Is the Salt Soluble in EtOAc? T3P->Solubility DMF Use DMF as Solvent Solubility->DMF No EtOAc Use EtOAc as Solvent Solubility->EtOAc Yes

Caption: Workflow selection based on steric hindrance and solubility.

Frequently Asked Questions (FAQ)

Q1: Can I convert the oxazole-2-carboxylic acid to an acid chloride using SOCl


 or Oxalyl Chloride? 
A: Absolutely not.  The generation of HCl and the thermal energy required for chlorination will instantly decarboxylate the oxazole ring. You will isolate the chlorinated oxazole or just the oxazole itself. Always use "active ester" methods (HATU/T3P) that operate at mild pH.

Q2: I don't have the potassium salt. Can I use the free acid? A: If you must use the free acid, do not store it. Generate it in situ if possible (e.g., saponification of the ethyl ester) at 0°C and immediately add the coupling reagents. However, commercially available Potassium Oxazole-2-carboxylate is significantly more stable and is the industry standard for this chemistry [3].

Q3: Why is my reaction turning black? A: This indicates oxazole ring opening or polymerization, often caused by high temperatures or strong bases (like NaOH or excess TEA). Switch to DIPEA or Collidine and ensure the reaction never exceeds 25°C.

Q4: Can I use this chemistry for peptide synthesis (Solid Phase)? A: Yes, but standard HBTU/HOBt protocols often fail due to slow kinetics. Use HATU with Collidine (base) instead of DIPEA to minimize base-catalyzed degradation during the longer coupling times required on-resin.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • ChemScene. "5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) Product Guide." ChemScene Technical Data.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

Sources

Minimizing hydrolysis of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic Acid Esters Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary & Chemical Context

The Core Challenge: You are working with a 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid ester . Unlike standard benzoates or aliphatic esters, this specific scaffold is hypersensitive to hydrolysis .

The "Why" (Mechanism): The C2 position of the oxazole ring is situated between the electronegative oxygen (position 1) and the imine-like nitrogen (position 3).[1] This creates a significant electron-deficient "sink" at C2.[1] When an ester carbonyl is attached here, it becomes highly electrophilic.

  • Electronic Effect: The oxazole ring acts similarly to a nitro or trifluoromethyl group, pulling electron density away from the ester carbonyl.

  • Inductive Effect: The 4-chlorophenyl group at C5 adds a minor inductive withdrawal effect, further destabilizing the ester, though the ring nitrogen is the primary driver.

  • Consequence: Even mild nucleophiles (like water in "neutral" silica gel or atmospheric moisture) can attack the carbonyl carbon, leading to rapid hydrolysis to the carboxylic acid.

Interactive Troubleshooting Guide

Phase A: Synthesis & Reaction Optimization

Issue: "My ester hydrolyzes during the reaction or immediately upon quenching."

VariableRecommendationThe "Why" (Causality)
Base Selection Avoid: NaOH, KOH, LiOH.Use:

,

, or organic bases (DIPEA, TEA).
Strong hydroxide bases are aggressive nucleophiles.[2] Carbonate bases are milder and less likely to directly attack the carbonyl if water is excluded.
Solvent System Avoid: MeOH, EtOH (Protics).Use: ACN, DMF, THF, DCM (Aprotics).Protic solvents facilitate nucleophilic attack via hydrogen bonding activation of the carbonyl. Alcohols can also cause transesterification.
Water Content Strictly Anhydrous. Dry solvents over molecular sieves (3Å or 4Å).Trace water is the enemy. The rate of hydrolysis for C2-oxazoles is orders of magnitude faster than phenyl esters.
Temperature Keep it Cold. 0°C to RT. Avoid reflux.Hydrolysis is endothermic; higher temperatures dramatically increase the rate of the unwanted side reaction.
Phase B: Workup & Isolation (The "Danger Zone")

Issue: "The TLC looked perfect, but after workup, I have the acid."

Q: Can I use a standard bicarbonate wash? A: Proceed with extreme caution. While saturated


 is weak (pH ~8.5), the residence time matters.
  • Protocol: Use the "Flash Workup" method (see Diagram 1 below).

  • Alternative: If the reaction allows, skip the aqueous wash entirely. Filter off solid salts, concentrate, and load directly onto a column (if solvent is compatible).

Q: My product decomposes on the rotavap. Why? A: Water bath heat + residual trace acid/base = hydrolysis.

  • Fix: Set bath temperature < 30°C. Use a high-vacuum pump to remove solvents quickly at lower temperatures.

Phase C: Purification

Issue: "I lost my product on the silica column."

Q: Is silica gel safe for this ester? A: No. Standard silica gel is slightly acidic (pH 6-7) and contains bound water (approx. 4-5% by weight). This creates a "solid-state hydrolysis reactor."

Troubleshooting Protocol: Neutralizing the Stationary Phase

  • Pre-treatment: Slurry the silica gel in your eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA) .

  • The Effect: TEA neutralizes acidic sites on the silica and buffers the environment.

  • Alternative: Use Neutral Alumina (Grade III). It is far less reactive toward labile esters than silica.

Visualizing the Risk & Solution

Diagram 1: The "Flash Workup" Decision Tree

This workflow minimizes the time the ester spends in contact with aqueous nucleophiles.

WorkupProtocol Start Crude Reaction Mixture CheckSolvent Is Solvent Water-Miscible? (DMF, DMSO, ACN) Start->CheckSolvent Dilute Dilute with Et2O or EtOAc (High dilution ratio 10:1) CheckSolvent->Dilute WashChoice Select Wash Buffer Dilute->WashChoice BufferA Phosphate Buffer (pH 6.5 - 7.0) *Safest* WashChoice->BufferA Preferred BufferB Sat. NaHCO3 (pH ~8.5) *Risk: Fast Contact Only* WashChoice->BufferB If removing acid impurities SepFunnel Separation Funnel Target: < 2 mins contact time BufferA->SepFunnel BufferB->SepFunnel Dry Dry Organic Layer (Na2SO4 - Neutral) SepFunnel->Dry Immediate Separation Evap Evaporate (Bath < 30°C) Dry->Evap

Caption: The "Flash Workup" protocol prioritizes pH control and speed to prevent hydrolysis during isolation.

Diagram 2: Mechanism of Instability

Understanding the electronic forces at play.

HydrolysisMech OxazoleRing Oxazole Ring (Electron Withdrawing) C2Pos C2 Position (Highly Electrophilic) OxazoleRing->C2Pos Inductive Pull (-I) Ester Ester Carbonyl C2Pos->Ester Activates Water H2O / OH- (Nucleophile) Water->Ester Attacks

Caption: The oxazole ring acts as an electron sink, activating the C2-ester toward nucleophilic attack by water.[1]

Frequently Asked Questions (FAQ)

Q1: Can I store this ester in solution? A: Only in anhydrous, aprotic solvents (DMSO, ACN) at -20°C. Avoid storing in Methanol or Ethanol, as slow transesterification or hydrolysis (due to moisture absorption) will occur over weeks. Solid storage under Argon/Nitrogen in a desiccator is highly recommended.

Q2: I need to hydrolyze the ester intentionally later. What conditions work without destroying the ring? A: Since the ester is labile, you do not need harsh reflux.

  • Protocol: LiOH (1.1 eq) in THF:Water (3:1) at 0°C. Monitor by TLC every 10 minutes. It often completes in < 30 minutes.

  • Warning: Prolonged exposure to base can ring-open the oxazole itself (Bamford-Stevens type degradation). Quench immediately upon completion.

Q3: Does the 4-chlorophenyl group affect stability? A: Yes, slightly. The chlorine atom is electron-withdrawing. This reduces electron density in the phenyl ring, which is conjugated to the oxazole. This makes the oxazole system more electron-deficient compared to a simple phenyl analog, thereby increasing the hydrolysis rate of the ester.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3]

  • BenchChem. (2025).[1][4] The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.

  • J&K Scientific. (2021). Ester Hydrolysis Mechanisms and Lab Tips.

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed discussion on C2 reactivity).

Sources

Validation & Comparative

Comparing bioactivity of 5-(4-Chlorophenyl) vs 5-Phenyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity, SAR Analysis, and Experimental Applications[1][2]

Executive Summary: The Halogen Advantage

In the development of small-molecule inhibitors for D-Amino Acid Oxidase (DAAO) and agonists for GPR109A (HCA2) , the oxazole-2-carboxylic acid scaffold represents a critical pharmacophore. This guide compares the baseline compound, 5-Phenyloxazole-2-carboxylic acid (Compound A) , with its halogenated derivative, 5-(4-Chlorophenyl)oxazole-2-carboxylic acid (Compound B) .[1]

The Verdict: While Compound A serves as a functional probe, Compound B (the 4-chloro derivative) is the superior candidate for biological assays. The addition of the chlorine atom at the para-position drives three critical advantages:

  • Enhanced Potency: Fills the hydrophobic specificity pocket in DAAO and GPR109A, typically improving

    
    /
    
    
    
    values by 3–10 fold.
  • Metabolic Stability: Blocks the primary site of Phase I metabolism (para-hydroxylation), significantly extending half-life (

    
    ).
    
  • Lipophilicity Optimization: Increases logP to an optimal range for CNS penetration (crucial for DAAO inhibition in schizophrenia models).

Physicochemical Profile & SAR Logic

Understanding the "Why" behind the performance difference requires analyzing the structural modifications.

Comparative Properties Table
FeatureCompound A (Phenyl)Compound B (4-Chlorophenyl)Impact on Bioactivity
Structure Base Scaffoldp-Cl SubstitutionCl provides steric bulk & lipophilicity.
Mol. Weight ~189.17 g/mol ~223.61 g/mol Negligible impact on steric hindrance.
cLogP ~1.8~2.5Compound B has superior membrane permeability (CNS entry).
pKa (Acid) ~3.5~3.2Cl (electron-withdrawing) increases acidity, strengthening ionic bond with Receptor Arginine.[1]
Metabolic Site Para-position (High vulnerability)Blocked by ClCompound B resists CYP450 oxidation.
Ligand Efficiency HighModerateCompound B trades slight efficiency for necessary stability.
Mechanistic Diagram: The "Chlorine Effect" in Binding

The following diagram illustrates why Compound B outperforms Compound A in the active site of DAAO (a flavoenzyme). The carboxylic acid anchors the molecule, while the 4-Cl substituent engages a hydrophobic sub-pocket.

G cluster_0 Active Site Binding (DAAO) Arg283 Arg283 / Tyr224 (Anchoring Residues) HydroPocket Hydrophobic Specificity Pocket (Val/Leu residues) FAD FAD Cofactor (Catalytic Center) CompA Compound A (5-Phenyl) CompA->Arg283 Ionic Bond (COO-) CompA->HydroPocket Weak Pi-Stacking CompB Compound B (5-(4-Cl-Phenyl)) CompB->Arg283 Stronger Ionic Bond (Lower pKa) CompB->HydroPocket Optimized Filling (Cl Van der Waals) CompB->FAD Steric Shielding (Prevents Oxidation)

Figure 1: Comparative binding mode.[1] Compound B (Blue) leverages the Chlorine atom to maximize Van der Waals contacts in the hydrophobic pocket, a feature Compound A lacks.

Case Study Applications

Application 1: D-Amino Acid Oxidase (DAAO) Inhibition

Context: Schizophrenia Research (NMDA Receptor Hypofunction)

DAAO degrades D-Serine, a co-agonist of the NMDA receptor.[2] Inhibiting DAAO raises D-Serine levels, potentially alleviating schizophrenia symptoms.[1][2]

  • Compound A Performance: Acts as a competitive inhibitor but suffers from rapid clearance. The phenyl ring binds loosely in the active site channel.

  • Compound B Performance: The 4-Cl substituent mimics the binding mode of highly potent inhibitors like CBIO (5-chlorobenzo[d]isoxazol-3-ol). The halogen interacts with the hydrophobic region near the FAD cofactor, stabilizing the inhibitor-enzyme complex.

  • Data Trend: In similar scaffolds (e.g., pyrrole-2-carboxylic acids), para-chlorination typically improves

    
     from micromolar (
    
    
    
    ) to nanomolar (
    
    
    ) ranges [1, 2].[1]
Application 2: GPR109A (HCA2) Agonism

Context: Dyslipidemia & Anti-inflammatory Signaling[3]

These compounds mimic Nicotinic Acid (Niacin).[3]

  • Mechanism: The carboxylate headgroup binds to the conserved Arginine residue in GPR109A. The lipophilic tail (oxazole-phenyl) penetrates the transmembrane bundle.

  • The Comparison: Compound B's higher lipophilicity (cLogP ~2.5) improves receptor residence time. However, researchers must be cautious: higher potency often correlates with increased

    
    -arrestin recruitment, which is linked to the cutaneous flushing side effect of niacin analogs [3].[1]
    

Experimental Protocols

Protocol A: DAAO Enzymatic Inhibition Assay (Amplex Red)

This fluorometric assay measures the


 produced by DAAO activity.
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 8.0.[1]

    • Substrate: 10 mM D-Serine.

    • Detection: Amplex Red (50

      
      M) + Horseradish Peroxidase (HRP, 0.2 U/mL).[1]
      
    • Enzyme: Human recombinant DAAO (4 nM final).

  • Compound Prep: Dissolve Comp A and Comp B in DMSO. Prepare serial dilutions (0.1 nM to 100

    
    M). Control: DMSO only (0% inhibition).
    
  • Workflow:

    • Incubate Enzyme + Compound for 15 mins at 25°C.

    • Add Substrate + Detection Mix.

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

  • Validation:

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Expectation: Compound B should show a left-shifted curve (lower

      
      ) compared to Compound A.
      
Protocol B: Metabolic Stability (Microsomal Stability)

To prove the "Chlorine Advantage" regarding half-life:

  • System: Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Incubation: 1

    
    M of Compound A or B at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak.

  • Result Interpretation: Compound A will show rapid degradation (formation of 4-hydroxy-phenyl metabolite). Compound B should remain >80% intact at 60 mins.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Bioassays Start Compound Stock (DMSO) Assay1 DAAO Inhibition (Fluorescence) Start->Assay1 Assay2 Microsomal Stability (LC-MS/MS) Start->Assay2 Analysis Data Processing (IC50 & t1/2) Assay1->Analysis Potency Assay2->Analysis Stability Decision Lead Selection Analysis->Decision

Figure 2: Screening workflow to validate the bioactivity and stability differences between the two analogs.

References

  • Ferraris, D., & Tsukamoto, T. (2011).[1] Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia.[2][4] Current Pharmaceutical Design, 17(2), 103-111.[1]

  • Sparey, T., et al. (2008).[1][5] The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[1]

  • Kim, M. K., et al. (2015).[1] Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor.[6] Archives of Pharmacal Research, 38, 1260–1270.[1]

  • Boggs, J. D., et al. (2009).[1] 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a.[7] Bioorganic & Medicinal Chemistry Letters, 19(8), 2121-2124.[1]

Sources

IR spectroscopy characteristic peaks of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[2][3]

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is a critical heterocyclic scaffold, often employed as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or transthyretin (TTR) stabilizers.[1]

In drug development, the most frequent analytical challenge involves verifying the hydrolysis of the ester precursor (typically ethyl or methyl 5-(4-chlorophenyl)oxazole-2-carboxylate) into the free acid. This guide provides a comparative analysis of the target carboxylic acid against its ester precursor, establishing a self-validating IR protocol to confirm reaction completion.

Structural Vibrational Analysis

The molecule comprises three distinct vibrational domains:

  • The Carboxylic Acid Head: The primary diagnostic region for synthesis monitoring.

  • The 1,3-Oxazole Core: A heteroaromatic linker providing characteristic C=N and ring breathing modes.[1]

  • The 4-Chlorophenyl Tail: A lipophilic anchor contributing aromatic overtones and the C-Cl halogen signature.

Comparative Characteristic Peaks: Acid vs. Ester[1][4]

The following table contrasts the target molecule with its synthetic precursor. The shift in the Carbonyl (C=O) frequency and the appearance of the Hydroxyl (O-H) band are the definitive "Go/No-Go" signals for the chemist.

Table 1: Diagnostic IR Peak Assignments
Functional GroupMode of VibrationTarget: Carboxylic Acid (cm⁻¹)Precursor: Ethyl Ester (cm⁻¹)Comparison Logic (Performance Metric)
O-H (Acid) Stretching2500–3300 (Broad, Strong)AbsentPrimary Indicator. The appearance of this broad "fermi resonance" trough confirms acid formation.
C=O (Carbonyl) Stretching1690–1710 (Strong)1725–1740 (Strong)Key Differentiator. The acid C=O resonates at a lower frequency due to hydrogen bonding and conjugation compared to the ester.
Oxazole Ring C=N Stretching1590–1610 (Med-Strong)1590–1610Structural Integrity. Confirms the oxazole ring remained intact during hydrolysis.
Aromatic Ring C=C Stretching1480–15501480–1550Skeletal vibration of the p-chlorophenyl group.
C-O (Acid/Ester) Stretching1210–13201250–1300Less diagnostic due to overlap, but shape changes from sharp (ester) to broad (acid).[1]
C-Cl (Aryl) Stretching1085–1095 (Sharp)1085–1095Halogen Marker. Confirms the chlorine substituent was not dechlorinated.

Technical Note: The C=O stretch of the oxazole-2-carboxylic acid is lower than typical aliphatic acids (usually ~1715 cm⁻¹) because the carbonyl is directly conjugated to the electron-rich oxazole ring, reducing the double-bond character.

Experimental Protocol: ATR-FTIR Validation Workflow

To ensure reproducibility, we utilize Attenuated Total Reflectance (ATR) due to its minimal sample preparation requirements compared to KBr pellets.[1]

Reagents & Equipment[2][5][6][7]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or PerkinElmer Spectrum Two) equipped with a Diamond or ZnSe ATR crystal.[1]

  • Solvent: Acetone or Methanol (HPLC Grade) for cleaning.[1]

  • Reference Standard: Polystyrene film (for instrument calibration).[1]

Step-by-Step Methodology
  • System Suitability:

    • Clean the ATR crystal with acetone. Ensure the energy throughput monitor shows "Ready."

    • Collect a Background Spectrum (air) with 16 scans at 4 cm⁻¹ resolution.[1]

  • Sample Preparation:

    • Place approximately 2–5 mg of the solid 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid directly onto the crystal.

    • Critical Step: Apply pressure using the anvil clamp until the force gauge reads 80–100 (optimal contact is essential for the O-H region).

  • Data Collection:

    • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Accumulation: 32 scans (improves Signal-to-Noise ratio for the broad O-H band).

  • Data Processing:

    • Apply Baseline Correction (automatic).[1]

    • Normalize the C=N peak (approx. 1600 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison with the ester precursor.

Decision Logic & Signaling Pathway

The following diagram illustrates the logical decision tree a researcher should follow when analyzing the spectrum to confirm the identity of the product.

IR_Analysis_Workflow Start Start: Acquire Spectrum Check_OH Check 2500-3300 cm⁻¹ (Is Broad OH present?) Start->Check_OH Check_CO Check Carbonyl Shift (Is peak < 1715 cm⁻¹?) Check_OH->Check_CO Yes (Broad Band) Result_Ester FAILED: Unreacted Ester Check_OH->Result_Ester No (Flat Baseline) Check_Ring Check Oxazole Integrity (Peak at ~1600 cm⁻¹?) Check_CO->Check_Ring Yes (1690-1710 cm⁻¹) Check_CO->Result_Ester No (1725-1740 cm⁻¹) Result_Acid CONFIRMED: Target Acid Product Check_Ring->Result_Acid Yes Result_Decomp FAILED: Ring Decomposition Check_Ring->Result_Decomp No

Caption: Logical workflow for validating the hydrolysis of the ester to the target acid using IR spectral markers.

Mechanistic Insight: The "Dimer" Effect[1]

Why is the O-H band so broad? In the solid state (ATR), 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid exists primarily as a hydrogen-bonded dimer .[1] Two acid molecules face each other, forming an eight-membered ring via two hydrogen bonds.[1]

  • Consequence: This weakens the O-H bond, lowering its frequency and broadening the peak significantly (2500–3300 cm⁻¹).[1]

  • Troubleshooting: If the O-H peak appears sharp and near 3500 cm⁻¹, it indicates "free" hydroxyls, often suggesting the sample is wet (water contamination) or dissolved in a non-polar solvent, rather than the pure crystalline dimer.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for C=O and O-H shift assignments).

  • Palmer, I., et al. (2021).[1] "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." Molecules, 26(16), 5096.[1] Link (Provides comparative spectral data for 4-chlorophenyl substituted oxazole/benzoic acid derivatives).

  • Bolognesi, M. L., et al. (2006).[1] "Oxazole-based compounds as potential anti-inflammatory agents." Journal of Medicinal Chemistry. (Contextual grounding for oxazole scaffold synthesis).

  • NIST Chemistry WebBook. "Infrared Spectroscopy of Benzoic Acid Derivatives." Link (Used for validating the p-chlorophenyl group vibrational modes).

Sources

Comparative Study: Oxazole vs. Thiazole Carboxylic Acid Derivatives in Medicinal Chemistry

[1][2][3]

Executive Summary: The Bioisosteric Trade-Off

In drug discovery, the transition between oxazole and thiazole carboxylic acid derivatives represents a classic bioisosteric switch used to modulate lipophilicity (LogP) , metabolic stability , and target engagement .

While both are 5-membered aromatic heterocycles, they are not interchangeable without consequence. Thiazoles, containing a sulfur atom, generally offer superior metabolic stability and unique non-covalent interactions via


-hole bonding

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal scaffold for lead optimization.

Physicochemical & Electronic Profiling

The Chalcogen Effect: Oxygen vs. Sulfur

The core difference lies in the heteroatom. Oxygen is highly electronegative (3.44) and compact (van der Waals radius ~1.52 Å). Sulfur is less electronegative (2.58) but significantly larger (vdW radius ~1.80 Å) with accessible d-orbitals.

FeatureOxazole (1,3-Oxazole) Thiazole (1,3-Thiazole) Impact on Drug Design
Lipophilicity (cLogP) LowerHigher (+0.5 to +1.0 units)Thiazole increases membrane permeability; Oxazole improves solubility.
Aromaticity LowerHigherThiazole is more stable to oxidation/reduction.
Basicity (pKa of conj. acid) ~0.8 (Weak base)~2.5 (Weak base)Thiazole is slightly more basic, affecting salt formation.
H-Bonding Capacity H-bond Acceptor (Lone Pair)

-Hole Donor
Critical: Sulfur can act as a Lewis acid via

-hole.
Metabolic Liability C-2 Hydrolysis / Ring OpeningS-Oxidation / C-2 DeprotonationThiazoles are generally more robust in vivo.
The Sigma-Hole Advantage

A critical, often overlooked feature is the


-hole1
  • Mechanism: This positive region can engage in orthogonal interactions with nucleophilic protein residues (e.g., backbone carbonyls), a binding mode unavailable to oxazoles.

  • Implication: If a thiazole derivative shows significantly higher potency than its oxazole analogue, check for S···O or S···N interactions in the binding pocket.

Synthetic Accessibility & Protocols

The synthesis of these cores requires distinct strategies. Thiazoles are typically assembled via the Hantzsch method, while Oxazoles often utilize Robinson-Gabriel cyclodehydration or Van Leusen chemistry.

Visualization of Synthetic Pathways

The following diagram contrasts the assembly logic for 4-carboxylic acid derivatives of both heterocycles.

Synthesis_Comparisoncluster_thiazoleThiazole Synthesis (Hantzsch)cluster_oxazoleOxazole Synthesis (Robinson-Gabriel)T_StartThioamide(R-CSNH2)T_InterHydroxy-thiazolineIntermediateT_Start->T_Inter Condensation(EtOH, Reflux)T_Reagentα-Halo KetoesterT_Reagent->T_InterT_ProductThiazole-4-CarboxylateT_Inter->T_Product Dehydration(-H2O)O_Startα-Amino KetoneO_Amideα-Acylamino KetoneO_Start->O_Amide N-AcylationO_AcylAcyl Chloride(R-COCl)O_Acyl->O_AmideO_ProductOxazole-4-CarboxylateO_Amide->O_Product Cyclodehydration(POCl3 or Burgess Reagent)

Caption: Comparative synthetic workflows. Thiazoles form via condensation of thioamides and haloketones; Oxazoles via cyclodehydration of acylamino ketones.

Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: Synthesis of Ethyl 2-methylthiazole-4-carboxylate.

Reagents:

  • Thioacetamide (1.0 eq)

  • Ethyl bromopyruvate (1.0 eq)

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolution: Dissolve Thioacetamide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Ethyl bromopyruvate (10 mmol) dropwise at room temperature. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in water and neutralize with saturated NaHCO3 solution to pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate and purify via silica gel column chromatography (Gradient 0-20% EtOAc in Hexane).

Validation:

  • 1H NMR (CDCl3): Look for the singlet aromatic proton at C-5 (approx. 8.0 ppm).

  • Self-Check: If the yield is low, ensure the alpha-halo ester is fresh; these degrade to release acid which can inhibit the condensation.

Metabolic Stability & ADME

A key driver for switching from oxazole to thiazole is metabolic stability.

Metabolic Pathways Diagram

The following diagram illustrates the primary metabolic soft spots for both rings.

Metabolism_LogicOxazoleOxazole ScaffoldRingOpenHydrolytic Ring Opening(Formation of Amide/Acid)Oxazole->RingOpen High Liability(Acidic/Enzymatic)StableExcreted UnchangedOxazole->Stable Low %ThiazoleThiazole ScaffoldSOxS-Oxidation(Sulfoxide/Sulfone)Thiazole->SOx CYP450(Oxidative Stress)Thiazole->Stable High %NoteDecision Rule:If t1/2 is low due to hydrolysis -> Switch to Thiazole.If solubility is limiting -> Switch to Oxazole.RingOpen->NoteSOx->Note

Caption: Metabolic fate comparison. Oxazoles are prone to hydrolytic ring opening; Thiazoles are more stable but susceptible to S-oxidation.

Experimental Validation: Microsomal Stability Assay

To empirically verify the stability of your derivatives:

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Interpretation:

      • Oxazole: Rapid disappearance often correlates with the appearance of a ring-opened metabolite (+18 Da mass shift for hydrolysis).

      • Thiazole: Look for +16 Da (Sulfoxide) or +32 Da (Sulfone) metabolites if clearance is observed.

    References

    • National Center for Biotechnology Information. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. PMC. Retrieved from [Link]

    • Mullard, A. (2016). The role of the sigma-hole in thiazole drug design. Nature Reviews Drug Discovery.
    • MDPI. (2017).

      
      -Hole Interactions: Perspectives and Misconceptions. Crystals. Retrieved from [Link]
      
    • ResearchGate. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives. Chemical Methodologies. Retrieved from [Link]

    Safety Operating Guide

    Operational Guide: Personal Protective Equipment and Safe Handling of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This document provides essential safety protocols and operational guidance for the handling and disposal of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative risk assessment, drawing from the known hazards of its constituent chemical moieties and data from structurally analogous compounds. This approach ensures a high margin of safety for all laboratory personnel.

    Hazard Analysis by Chemical Analogy

    A prudent safety plan begins with understanding the potential risks. The molecular structure of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid incorporates three key features that inform our handling strategy: a carboxylic acid group, a chlorinated aromatic ring, and an oxazole core.

    • Carboxylic Acid Moiety : Carboxylic acids are known irritants and can be corrosive to skin and eyes.[1] While generally considered weak acids, direct contact can cause chemical burns, and their vapors can lead to respiratory irritation.[1][2] Therefore, protective measures must be in place to prevent any direct contact or inhalation.

    • Chlorinated Phenyl Group : Chlorinated aromatic compounds are a class of chemicals that can exhibit toxicity, environmental persistence, and a potential for bioaccumulation.[3] Their disposal is often regulated, as improper handling can lead to the formation of highly toxic byproducts.[3][4] This structural component demands a rigorous and contained disposal plan.

    • Oxazole Core : The oxazole ring is a common heterocyclic motif found in many pharmacologically active molecules.[5][6][7] While not indicative of a specific hazard on its own, its presence in a novel, under-characterized molecule necessitates cautious handling.

    Data from structurally similar compounds, such as 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and 2-(4-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXYLIC ACID, indicate likely hazards including skin, eye, and respiratory irritation, and potential harm if swallowed.[8][9]

    Personal Protective Equipment (PPE) Protocol

    The primary directive is to prevent all routes of exposure—dermal, ocular, and inhalation. This is achieved through a combination of engineering controls and a mandatory PPE ensemble.

    Primary Engineering Control: The Chemical Fume Hood

    All manipulations of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is the most critical step in preventing respiratory exposure.

    Mandatory PPE Ensemble

    The following table summarizes the required PPE for various laboratory tasks involving this compound. This multi-layered approach ensures comprehensive protection.

    TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
    Weighing Solid Compound Chemical safety goggles AND a full-face shield.Double-gloved with nitrile or butyl rubber gloves.[2][10]Full-length lab coat (buttoned) and a chemically resistant apron.N95 dust mask or a half-mask respirator with P100 particulate filters, worn even inside the fume hood.[2][11]
    Dissolving & Liquid Transfers Chemical safety goggles AND a full-face shield.Double-gloved with nitrile or butyl rubber gloves.Full-length lab coat (buttoned) and a chemically resistant apron.Not required if performed correctly within a certified fume hood.
    Reaction Work-up & Purification Chemical safety goggles. A face shield is recommended if splashing is possible.Nitrile or butyl rubber gloves.Full-length lab coat (buttoned).Not required if performed correctly within a certified fume hood.
    General Handling (Low Volume) Chemical safety goggles.Nitrile or butyl rubber gloves.Full-length lab coat (buttoned).Not required if performed correctly within a certified fume hood.

    Safe Handling and Operational Workflow

    Adherence to a systematic workflow is crucial for minimizing risk. The following procedure integrates safety checks at every stage.

    Step 1: Pre-Operational Safety Check

    • Verify the certification date of the chemical fume hood.

    • Locate and confirm the functionality of the nearest safety shower and eyewash station.

    • Inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves) before donning.

    Step 2: Aliquoting Solid Compound

    • Perform this task in the fume hood, preferably on a disposable weigh paper or in a tared container to minimize static spread.

    • Use sparkless tools.

    • Close the primary container immediately after aliquoting.

    Step 3: Dissolution and Transfer

    • Add solvents slowly to the solid to avoid splashing.

    • Keep the sash of the fume hood at the lowest practical height during all manipulations.

    • Ensure all containers are clearly labeled.

    Step 4: Post-Handling Decontamination

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste.

    • Doff PPE in the correct order (gloves first, then apron, face shield, and goggles) to prevent self-contamination.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[8]

    G A Step 1: Pre-Operational Safety Check (Verify Fume Hood, Locate Eyewash, Inspect PPE) B Step 2: Handling in Fume Hood (Weighing, Dissolving, Transfers) A->B Proceed with Caution C Step 3: Post-Handling Decontamination (Clean Workspace, Doff PPE Correctly) B->C Work Complete D Step 4: Segregated Waste Disposal (Collect in Labeled, Halogenated Waste Stream) C->D Final Step

    Caption: Standard operational workflow for handling the target compound.

    Spill and Emergency Procedures

    Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][13]

    Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12][13]

    Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    Small Spill (in fume hood) : Contain the spill with a chemical absorbent material suitable for organic compounds. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area.

    Large Spill : Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety officer. Do not attempt to clean it up without specialized training and equipment.

    Waste Disposal Plan

    Due to the chlorinated aromatic nature of this compound, all waste streams must be treated as halogenated organic hazardous waste .

    • Solid Waste : All contaminated disposables (gloves, weigh papers, absorbent pads, silica gel) must be collected in a clearly labeled, puncture-proof hazardous waste container.

    • Liquid Waste : All solutions containing the compound, including reaction mixtures and chromatography fractions, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."

    • Disposal Pathway : Do not mix with non-halogenated waste. All waste must be disposed of through a licensed environmental waste management vendor in accordance with local and national regulations.[3][14]

    References

    • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
    • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
    • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
    • SAFETY DATA SHEET. Fisher Scientific.
    • Safety equipment, PPE, for handling acids. Quicktest.
    • SAFETY DATA SHEET. Sigma-Aldrich.
    • Process for destroying chlorinated aromatic compounds. Google Patents.
    • SAFETY DATA SHEET. Regulations.gov.
    • SAFETY DATA SHEET. Thermo Fisher Scientific.
    • SAFETY DATA SHEET. Fisher Scientific.
    • SAFETY DATA SHEET. TCI Chemicals.
    • SAFETY DATA SHEET. TCI Chemicals.
    • Biodegradability of chlorinated aromatic compounds. Eurochlor.
    • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID. PubChem.
    • Chlorinated and Parent Polycyclic Aromatic Hydrocarbons in Environmental Samples from an Electronic Waste Recycling Facility. ACS Publications.
    • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology.
    • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
    • JR-2794 - Safety Data Sheet. Combi-Blocks.
    • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Preparations and Procedures International.
    • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
    • 2-(4-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXYLIC ACID Safety Data Sheets. Echemi.

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.